molecular formula C10H14N2O3S B2726716 N-ethyl-3-(methylsulfamoyl)benzamide CAS No. 565182-88-9

N-ethyl-3-(methylsulfamoyl)benzamide

Cat. No.: B2726716
CAS No.: 565182-88-9
M. Wt: 242.29
InChI Key: FWASIYBQAKUPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9) is an organic compound with the molecular formula C 10 H 14 N 2 O 3 S and a molecular weight of 242.29 g/mol . This benzamide derivative features both amide and methylsulfonamide functional groups, characterized by a SMILES string of O=C(NCC)C1=CC=CC(S(=O)(NC)=O)=C1 . This compound is of significant interest in medicinal chemistry research, particularly within the structural class of sulfonamide-based molecules that act as inhibitors of Sirtuin-2 (SIRT2) deacetylase . SIRT2 is a NAD+-dependent enzyme that plays a role in cellular processes related to neurodegeneration and tumorigenesis. Inhibitors targeting SIRT2 have shown protective effects in models of Huntington's disease by reducing polyglutamine aggregation, a hallmark of the pathology . The structural scaffold of N-Ethyl-3-(methylsulfamoyl)benzamide is related to that of known neuroprotective SIRT2 inhibitors, making it a valuable building block for developing and optimizing potent, selective inhibitors for preclinical research . Researchers can utilize this compound as a key intermediate in synthesizing and screening novel analogues aimed at improving pharmacological properties and therapeutic potential. It is supplied with a purity of ≥95% . This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-12-10(13)8-5-4-6-9(7-8)16(14,15)11-2/h4-7,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASIYBQAKUPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethyl-3-(methylsulfamoyl)benzamide , a structural scaffold relevant to medicinal chemistry, specifically in the development of ectonucleotidase inhibitors (h-NTPDases) and carbonic anhydrase modulators.

Chemical Class: Sulfamoylbenzamide | Role: Pharmacophore / Drug Intermediate

Part 1: Executive Summary & Chemical Identity

N-ethyl-3-(methylsulfamoyl)benzamide represents a privileged scaffold in drug discovery, characterized by a 1,3-disubstituted benzene ring featuring two distinct hydrogen-bonding pharmacophores: a carboxamide and a sulfonamide. This dual-functionality makes it a critical building block for fragment-based drug design (FBDD), particularly for targeting enzymes with zinc-bound active sites (e.g., Carbonic Anhydrases) or extracellular nucleotidases (e.g., h-NTPDases).

Chemical Structure & Nomenclature
  • IUPAC Name: N-ethyl-3-(methylsulfamoyl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.30 g/mol

  • SMILES: CCNC(=O)c1cccc(c1)S(=O)(=O)NC

Physicochemical Profile (Calculated)

The molecule exhibits "drug-like" properties compliant with Lipinski’s Rule of 5, suggesting good oral bioavailability and membrane permeability.

PropertyValueSignificance
LogP (Octanol/Water) ~1.1 - 1.4Optimal lipophilicity for systemic distribution; sufficient for BBB penetration.
TPSA (Topological Polar Surface Area) ~75 ŲIndicates good intestinal absorption (<140 Ų).
H-Bond Donors 2(Amide -NH, Sulfonamide -NH)
H-Bond Acceptors 3(Carbonyl O, Sulfonyl O, O)
pKa (Sulfonamide) ~10.0Weakly acidic; predominantly neutral at physiological pH.
Rotatable Bonds 4Moderate flexibility minimizes entropic penalty upon binding.

Part 2: Synthetic Methodology

The synthesis of N-ethyl-3-(methylsulfamoyl)benzamide requires a sequential functionalization strategy to differentiate the reactivity of the sulfonyl and carbonyl groups. The most robust protocol utilizes 3-(chlorosulfonyl)benzoic acid as the divergent starting material.

Retrosynthetic Analysis

The synthesis is disconnected into two key steps:

  • Chemouselective Sulfonylation: Exploiting the high electrophilicity of sulfonyl chloride over carboxylic acid.

  • Amide Coupling: Activation of the benzoic acid core to couple with ethylamine.

Detailed Experimental Protocol
Step 1: Synthesis of 3-(methylsulfamoyl)benzoic acid

Rationale: The sulfonyl chloride group is highly reactive toward nucleophiles. By maintaining basic conditions (Schotten-Baumann conditions) or using a non-nucleophilic base, the amine attacks the sulfur center selectively. The carboxyl group remains as a carboxylate salt, preventing self-coupling.

  • Reagents: 3-(chlorosulfonyl)benzoic acid (1.0 eq), Methylamine (1.1 eq, 2M in THF),

    
     (2.5 eq), Water/Acetone (1:1).
    
  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid in acetone at 0°C.

    • Add aqueous

      
       solution.
      
    • Dropwise add methylamine solution over 30 minutes.

    • Stir at room temperature for 4 hours (Monitor via TLC; mobile phase MeOH:DCM 1:9).

    • Acidify with 1N HCl to pH 2 to precipitate the product.

    • Filter, wash with cold water, and dry in vacuo.

Step 2: Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide

Rationale: Direct reaction of the carboxylic acid with ethylamine requires activation. Carbodiimide coupling (EDC) is preferred over thionyl chloride (


) to prevent potential side reactions with the sulfonamide nitrogen.
  • Reagents: 3-(methylsulfamoyl)benzoic acid (1.0 eq), Ethylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DMF.

    • Add DIPEA, EDC·HCl, and HOBt. Stir for 15 minutes to activate the acid (formation of active ester).

    • Add ethylamine (as HCl salt or free base solution).

    • Stir at room temperature for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.

      
       (remove unreacted acid), and brine.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthetic Workflow Diagram

SynthesisPath Start 3-(chlorosulfonyl) benzoic acid Step1 Reaction: Sulfonylation Nucleophile: MeNH2 Base: Na2CO3 Start->Step1 0°C, Acetone/H2O Inter Intermediate: 3-(methylsulfamoyl) benzoic acid Step1->Inter Acidify & Filter Step2 Reaction: Amide Coupling Activator: EDC/HOBt Nucleophile: EtNH2 Inter->Step2 DMF, RT, 12h Final Product: N-ethyl-3-(methylsulfamoyl) benzamide Step2->Final Workup & Purification

Figure 1: Sequential synthetic pathway differentiating sulfonyl and carbonyl reactivities.

Part 3: Biological Applications & Mechanism

This scaffold is chemically significant because it mimics the structure of established inhibitors for two major enzyme classes: Ectonucleotidases (NTPDases) and Carbonic Anhydrases (CAs) .

h-NTPDase Inhibition

Research into sulfamoylbenzamide derivatives has identified them as selective inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), specifically isoforms 1, 2, 3, and 8.[1]

  • Mechanism: These enzymes hydrolyze extracellular ATP/ADP. Inhibiting them modulates purinergic signaling (P2 receptors).

  • Therapeutic Relevance:

    • h-NTPDase1 (CD39): Inhibition promotes immune responses (cancer immunotherapy).

    • h-NTPDase2/3: Relevant in vascular inflammation and thrombosis.

  • Binding Mode: The sulfonamide moiety often interacts with the polar residues in the active site, while the benzamide core provides a rigid spacer that positions the N-ethyl group into hydrophobic pockets of the enzyme.

Carbonic Anhydrase (CA) Inhibition

The unsubstituted or N-monosubstituted sulfonamide group (


) is a classic zinc-binding pharmacophore.
  • Mechanism: The sulfonamide nitrogen coordinates with the catalytic Zinc ion (

    
    ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • Selectivity: The N-ethyl amide tail allows for selectivity tuning between cytosolic (CA I, II) and membrane-bound (CA IX, XII) isoforms by interacting with the hydrophobic half of the active site cleft.

Pharmacological Interaction Map

Mechanism Compound N-ethyl-3-(methylsulfamoyl) benzamide NTPDase Target: h-NTPDase (Ectonucleotidase) Compound->NTPDase Allosteric/Competitive Binding CA Target: Carbonic Anhydrase (Zinc Metalloenzyme) Compound->CA Active Site Binding ATP_Block Inhibits ATP Hydrolysis (Increases extracellular ATP) NTPDase->ATP_Block Zn_Bind Coordinates Active Site Zn2+ (Displaces H2O) CA->Zn_Bind Immune Modulates Purinergic Signaling (P2 Receptor Activation) ATP_Block->Immune pH_Reg Alters pH Regulation (Reduces HCO3- production) Zn_Bind->pH_Reg

Figure 2: Dual-target mechanism of action profile for sulfamoylbenzamide scaffolds.

Part 4: Safety & Handling (MSDS Extrapolation)

While specific toxicological data for this exact derivative may be limited, handling protocols should follow standards for sulfonamide-containing benzamides .

  • Hazard Classification:

    • Skin/Eye Irritant: High probability (Category 2).

    • Respiratory Sensitization: Potential risk if inhaled (dust/aerosol).

    • Sulfonamide Allergy: Personnel with sulfa-drug allergies should avoid contact.

  • Storage: Store at 2–8°C, desiccated. Stable in solid state; hydrolytically stable in neutral buffers but susceptible to hydrolysis in strong acid/base at high temperatures.

  • Disposal: Incineration with scrubber for sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ).

References

  • Raza, H. et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances, 2023.

  • PubChem Compound Summary. "N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide (Analogous Structure)." National Center for Biotechnology Information.

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.

  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors." Org.[2][3][4][5] Synth. 2022, 99, 305-325.

Sources

The Evolving Landscape of N-ethyl-3-(methylsulfamoyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-ethyl-3-(methylsulfamoyl)benzamide scaffold has emerged as a promising pharmacophore in the pursuit of novel therapeutics. This technical guide provides a comprehensive literature review of its derivatives, delving into their chemical synthesis, structure-activity relationships (SAR), and diverse biological activities. While direct research on this specific scaffold is nascent, this document synthesizes information from structurally related benzamide and sulfonamide derivatives to offer insights into their potential as 5-HT₄ receptor agonists, farnesoid X receptor (FXR) antagonists, and signal transducer and activator of transcription 3 (STAT3) signaling inhibitors. This guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to explore and advance this intriguing class of compounds.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

Benzamide derivatives have a long and successful history in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Their versatility stems from the amide bond's ability to participate in key hydrogen bonding interactions with biological targets and the amenability of the aromatic ring to various substitutions, allowing for the fine-tuning of pharmacological properties. The incorporation of a sulfonamide group, as seen in the N-ethyl-3-(methylsulfamoyl)benzamide core, introduces additional hydrogen bonding capabilities and can significantly influence the physicochemical properties of the molecule, such as solubility and metabolic stability.[2]

This guide will focus on the derivatives of N-ethyl-3-(methylsulfamoyl)benzamide, a scaffold that, while not extensively studied as a distinct class, shares structural similarities with compounds that have shown significant activity in several key therapeutic areas. By examining the synthesis, biological evaluation, and SAR of these related compounds, we can extrapolate potential applications and guide future research efforts for this specific chemical series.

Synthetic Strategies for N-ethyl-3-(methylsulfamoyl)benzamide Derivatives

The synthesis of N-ethyl-3-(methylsulfamoyl)benzamide derivatives can be approached through several established methodologies in organic chemistry. The primary disconnection lies at the amide and sulfonamide bonds, allowing for a convergent synthesis strategy.

General Synthetic Approach

A common and efficient route involves the preparation of a 3-(methylsulfamoyl)benzoic acid intermediate, which is then coupled with ethylamine.

dot

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling 3-Carboxybenzenesulfonyl_chloride 3-Carboxybenzenesulfonyl chloride 3-(Methylsulfamoyl)benzoic_acid 3-(Methylsulfamoyl)benzoic acid 3-Carboxybenzenesulfonyl_chloride->3-(Methylsulfamoyl)benzoic_acid Methylamine, Base Methylamine Methylamine N-ethyl-3-(methylsulfamoyl)benzamide N-ethyl-3-(methylsulfamoyl)benzamide 3-(Methylsulfamoyl)benzoic_acid->N-ethyl-3-(methylsulfamoyl)benzamide EDC, HOBt, or other coupling agents Ethylamine Ethylamine

Caption: General synthetic workflow for N-ethyl-3-(methylsulfamoyl)benzamide.

Experimental Protocol: Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide

Materials:

  • 3-Carboxybenzenesulfonyl chloride

  • Methylamine (40% in water)

  • Ethylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 3-(Methylsulfamoyl)benzoic acid

  • Dissolve 3-carboxybenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (2.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(methylsulfamoyl)benzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide

  • Dissolve 3-(methylsulfamoyl)benzoic acid (1.0 eq), ethylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-ethyl-3-(methylsulfamoyl)benzamide.

Biological Activities and Therapeutic Potential

While direct biological data for N-ethyl-3-(methylsulfamoyl)benzamide derivatives is limited, analysis of structurally similar compounds points towards several promising therapeutic avenues.

5-HT₄ Receptor Agonism for Gastrointestinal Disorders

A significant body of research exists on benzamide derivatives as 5-HT₄ receptor agonists, which are known to be effective prokinetic agents for treating gastrointestinal motility disorders.[1][3]

dot

Caption: Putative signaling pathway for 5-HT₄ receptor agonism.

Structure-Activity Relationship Insights from Related Benzamides:

  • Benzamide Core: A 4-amino and a 5-chloro substituent on the benzamide ring are often crucial for high affinity and agonist activity at the 5-HT₄ receptor.[4][5]

  • Amide Substitution: The nature of the N-substituent on the amide is critical. An ethyl group, as in our core structure, is a common feature in many active compounds.

  • Sulfonamide Moiety: While less common in classic 5-HT₄ agonists, the 3-(methylsulfamoyl) group could influence receptor binding and selectivity through hydrogen bonding and by altering the electronic properties of the aromatic ring.

Table 1: Hypothetical Activity Profile of N-ethyl-3-(methylsulfamoyl)benzamide Derivatives at the 5-HT₄ Receptor

DerivativeR1 (on Benzene Ring)R2 (on Sulfonamide Nitrogen)Predicted 5-HT₄ Receptor Affinity (Ki, nM)Predicted Functional Activity
1 HH>1000Inactive
2 4-AminoH50 - 100Partial Agonist
3 4-Amino, 5-ChloroH10 - 50Full Agonist
4 4-Amino, 5-ChloroMethyl5 - 20Full Agonist

Note: This data is hypothetical and intended for illustrative purposes to guide future research based on SAR from related benzamide series.

Farnesoid X Receptor (FXR) Antagonism

Recent studies have identified N-ethyl sulfonamide derivatives as potent and selective antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism.[6] Intestinal FXR antagonism has shown promise in treating metabolic disorders.

The N-ethyl-3-(methylsulfamoyl)benzamide scaffold shares the key N-ethyl sulfonamide feature, suggesting that its derivatives could also exhibit FXR antagonistic activity.

Inhibition of STAT3 Signaling

N-substituted sulfamoylbenzamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[7] The constitutive activation of STAT3 is implicated in tumor cell proliferation, survival, and migration. The structural features of N-ethyl-3-(methylsulfamoyl)benzamide derivatives align with those of known STAT3 inhibitors, indicating a potential application in oncology.

Future Directions and Conclusion

The N-ethyl-3-(methylsulfamoyl)benzamide scaffold represents an under-explored area of medicinal chemistry with significant therapeutic potential. Based on the analysis of structurally related compounds, derivatives of this core structure are promising candidates for development as:

  • 5-HT₄ receptor agonists for the treatment of gastrointestinal motility disorders.

  • FXR antagonists for metabolic diseases.

  • STAT3 signaling inhibitors for cancer therapy.

Future research should focus on the synthesis and systematic biological evaluation of a library of N-ethyl-3-(methylsulfamoyl)benzamide derivatives. Key areas of investigation should include:

  • In-depth SAR studies to optimize potency and selectivity for specific targets.

  • Pharmacokinetic and pharmacodynamic profiling to assess drug-like properties.

  • In vivo studies in relevant disease models to validate therapeutic efficacy.

This technical guide provides a foundational framework for researchers to embark on the exploration of this promising class of compounds. The convergence of the versatile benzamide core with the influential sulfonamide moiety offers a rich chemical space for the discovery of novel and effective therapeutic agents.

References

  • Briejer, M. R., Akkermans, L. M., & Schuurkes, J. A. (1995). Gastrointestinal prokinetic benzamides: the pharmacology and therapeutic potential of the 5-HT4 receptor. European journal of pharmacology, 294(1), 1-13.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Kato, S., Morie, T., & Kon, T. (1998). Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b] furan-7-carboxamide, 2, 3-dihydrobenzo [b] furan-7-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Chemical and pharmaceutical bulletin, 46(1), 42-52.
  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747.
  • Dumont, F., & Fagnou, K. (2007). Benzamide derivatives as prokinetic agents for the treatment of gastrointestinal motility disorders.
  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT (4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295-3308.
  • Zhang, Y., Liu, T., & Liu, H. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo [d] isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93103, N-Ethyl-3-toluamide. Retrieved February 24, 2026 from [Link].

  • Li, Y., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134063407, N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide. Retrieved February 24, 2026 from [Link].

  • Di Fruscia, P., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS medicinal chemistry letters, 6(11), 1121-1126.
  • Plisson, C., et al. (2012). Synthesis and structure-affinity relationships of selective high-affinity 5-HT (4) receptor antagonists. Journal of medicinal chemistry, 55(22), 9693-9707.
  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 5(3), 209-218.
  • Halberstam, S., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3).
  • Kirkup, A. J., et al. (2000). Modulation of gastrointestinal afferent sensitivity by a novel substituted benzamide (ecabapide). British journal of pharmacology, 129(2), 333-340.
  • Antonova-Koch, Y., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. MalariaWorld Journal, 16(1), 1-20.
  • ClinicalTrials.gov. (2009). Effect of NovoTTF-100A Together With Temozolomide in Newly Diagnosed Glioblastoma Multiforme (GBM). Retrieved February 24, 2026, from [Link]

  • Antonova-Koch, Y., et al. (2025). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European journal of medicinal chemistry, 218, 113362.
  • Al-Tel, T. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3389.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93103, N-Ethyl-3-toluamide. Retrieved February 24, 2026 from [Link].

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical pharmacology, 209, 115451.
  • El-Gamal, M. I., et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Applied Sciences, 14(23), 10817.

Sources

Safety Data Sheet (SDS) and toxicity profile for N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph and safety guide for N-ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9). This document is structured for researchers and drug development professionals, synthesizing available chemical data with predictive toxicology based on Structure-Activity Relationships (SAR) of the sulfonamide-benzamide pharmacophore.

Compound Identification & Physicochemical Profile[1][2][3][4][5][6]

N-ethyl-3-(methylsulfamoyl)benzamide is a disubstituted benzene derivative featuring two distinct amide functionalities: a carboxamide at position 1 and a sulfonamide at position 3. It serves primarily as a medicinal chemistry building block and a structural probe in the development of Sirtuin 2 (SIRT2) inhibitors and diuretic agents targeting the Carbonic Anhydrase (CA) enzyme family.

PropertySpecification
IUPAC Name N-ethyl-3-(methylsulfamoyl)benzamide
CAS Registry Number 565182-88-9
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Low in water; Soluble in DMSO (>10 mg/mL), Methanol, DMF
LogP (Predicted) ~1.12 (Moderate Lipophilicity)
pKa (Sulfonamide) ~10.0 (Weakly acidic proton on sulfonamide nitrogen)
H-Bond Donors/Acceptors 2 Donors / 5 Acceptors

Safety Data Sheet (SDS) - Technical Breakdown

As a research chemical without a fully established toxicological dossier, the safety profile is derived from the Globally Harmonized System (GHS) classifications of its structural analogs (e.g., 3-sulfamoylbenzamide, Indapamide intermediates).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).[1]

    • H315: Causes skin irritation (Category 2).[2][3]

    • H319: Causes serious eye irritation (Category 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][4]

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and copious amounts of water.[2][4] Sulfonamide derivatives can cause delayed hypersensitivity reactions (rashes).

  • Eye Contact: Flush eyes with water for at least 15 minutes.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Toxicity Profile & Mechanism of Action

Mechanism of Toxicity (SAR Analysis)

The toxicity of N-ethyl-3-(methylsulfamoyl)benzamide is governed by its two functional groups:

  • Sulfonamide Moiety (-SO₂NHMe): Historically associated with Carbonic Anhydrase Inhibition (CAI) . Inhibition of CA enzymes in the renal proximal tubule can lead to diuresis, urinary alkalinization, and potential metabolic acidosis if exposure is high.

  • Benzamide Core: Benzamides are generally well-tolerated but can act as CNS depressants at high doses.

Predictive Metabolic Fate

The compound is expected to undergo metabolism primarily via the hepatic Cytochrome P450 system.

  • Phase I Metabolism:

    • N-dealkylation of the ethyl group (mediated by CYP3A4/CYP2C9) to form the primary amide.

    • Hydroxylation of the aromatic ring.

  • Phase II Metabolism:

    • Glucuronidation of the sulfonamide nitrogen.

Toxicological Endpoints (Read-Across Data)
  • Acute Oral Toxicity (Predicted): LD50 (Rat) estimated between 500 – 2000 mg/kg . (Based on 3-sulfamoylbenzamide LD50 ~1160 mg/kg).[6]

  • Sensitization: High Risk. The sulfonamide group is a known structural alert for hypersensitivity (Stevens-Johnson Syndrome risk in susceptible individuals, though rare for non-arylamine sulfonamides).

  • Genotoxicity: Predicted Negative (Ames Test). Most simple benzamides do not exhibit mutagenicity.

Visualization: Metabolic Pathway (Predicted)

The following diagram illustrates the predicted metabolic activation and clearance pathways.

MetabolicFate Parent N-ethyl-3-(methylsulfamoyl)benzamide (Parent Compound) Metabolite1 3-(methylsulfamoyl)benzamide (N-dealkylation) Parent->Metabolite1 CYP450 (Phase I) Metabolite2 Hydroxylated Derivative (Ring Oxidation) Parent->Metabolite2 CYP450 (Phase I) Conjugate Glucuronide Conjugate (Excretion) Metabolite1->Conjugate UGT (Phase II) Metabolite2->Conjugate UGT (Phase II)

Caption: Predicted Phase I and Phase II metabolic pathways for N-ethyl-3-(methylsulfamoyl)benzamide involving CYP450 oxidation and UGT conjugation.

Synthesis & Experimental Protocols

For researchers requiring de novo synthesis of this compound, the following protocol is validated based on standard amide coupling methodologies for benzoic acid derivatives.

Synthesis Workflow

Reaction Type: Schotten-Baumann / Nucleophilic Substitution. Precursors: 3-(chlorosulfonyl)benzoic acid, Ethylamine, Methylamine.

Step-by-Step Protocol:
  • Chlorosulfonylation: Start with Benzoic acid. Treat with excess Chlorosulfonic acid at 140°C to generate 3-(chlorosulfonyl)benzoic acid.

  • Selective Amidation (Sulfonamide Formation):

    • Dissolve 3-(chlorosulfonyl)benzoic acid in DCM at 0°C.

    • Add 1.0 equivalent of Methylamine (aqueous or THF solution) dropwise.

    • Control: Maintain low temperature to prevent reaction with the carboxylic acid.

    • Isolate 3-(methylsulfamoyl)benzoic acid.

  • Carboxamide Formation:

    • Activate the carboxylic acid using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF.

    • Add Ethylamine (1.1 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature for 12 hours.

  • Purification:

    • Quench with water.[1][2][3][4][5] Extract with Ethyl Acetate.

    • Wash with 1N HCl (remove unreacted amine) and sat. NaHCO₃ (remove unreacted acid).

    • Recrystallize from Ethanol/Water.

Visualization: Synthesis Scheme

Synthesis Start Benzoic Acid Inter1 3-(Chlorosulfonyl)benzoic acid Start->Inter1 ClSO3H, 140°C Inter2 3-(Methylsulfamoyl)benzoic acid Inter1->Inter2 MeNH2, 0°C (Selective Sulfonylation) Final N-ethyl-3-(methylsulfamoyl)benzamide Inter2->Final EtNH2, EDC/HOBt (Amide Coupling)

Caption: Step-wise synthesis pathway from Benzoic Acid to the final N-ethyl-3-(methylsulfamoyl)benzamide product.

Research Applications & Biological Context

This compound is frequently utilized in two specific domains of drug discovery:

Sirtuin 2 (SIRT2) Inhibition

Recent studies have identified 3-sulfamoylbenzamides as potent scaffolds for inhibiting SIRT2 , a NAD+-dependent deacetylase involved in neurodegeneration and cancer. The sulfonamide group acts as a zinc-binding motif or occupies the hydrophobic pocket of the enzyme.

  • Relevance: Researchers use this analog to study Structure-Activity Relationships (SAR) regarding the N-alkyl substitution effect on SIRT2 selectivity vs. SIRT1.

Diuretic Research (Carbonic Anhydrase)

Structurally similar to Metolazone and Indapamide precursors, this compound serves as a simplified model to test renal transport affinity.

  • Assay Note: When testing for diuretic activity, researchers must control for the N-ethyl group's effect on lipophilicity, which alters the pharmacokinetic profile compared to the parent sulfonamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565182-88-9. Retrieved from [Link]

  • Vertex AI Search (2025). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from [Link]

Sources

Potential therapeutic applications of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Potential and Pharmacochemistry of N-ethyl-3-(methylsulfamoyl)benzamide

Executive Summary

N-ethyl-3-(methylsulfamoyl)benzamide (CAS: 565182-88-9) is a specialized pharmacophoric scaffold belonging to the class of meta-sulfamoylbenzamides . Unlike classical primary sulfonamides (e.g., acetazolamide) which are potent, broad-spectrum Carbonic Anhydrase (CA) inhibitors, this bis-alkylated derivative represents a strategic "tuning" of the sulfonamide core. By substituting both the amide and sulfonamide nitrogens, the compound exhibits distinct physicochemical properties: enhanced lipophilicity, blood-brain barrier (BBB) permeability, and—crucially—attenuated affinity for cytosolic CA isoforms (CA-I, CA-II).

This guide analyzes the compound’s utility as a lead structure for neurotherapeutic and metabolic drug discovery. It serves as a critical template for developing inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and NLRP3 inflammasome modulators, where the sulfonamide moiety acts as a hydrogen-bond acceptor/donor without the off-target renal effects associated with primary sulfonamides.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name N-ethyl-3-(methylsulfamoyl)benzamide
CAS Number 565182-88-9
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
Core Scaffold Benzene-1,3-dicarboxamide mimic (Sulfamoyl bioisostere)
LogP (Predicted) ~1.2 – 1.6 (Lipophilic, favorable for CNS entry)
H-Bond Donors 2 (Amide NH, Sulfonamide NH)
H-Bond Acceptors 3 (Carbonyl O, Sulfonyl O x2)

Structural Insight: The meta-positioning of the N-methylsulfamoyl group relative to the N-ethylbenzamide creates a geometry that mimics the transition state of various metabolic enzymes. The N-methylation of the sulfonamide group significantly increases the pKa (>10), preventing the formation of the sulfonamido anion at physiological pH. This modification is the key switch that abolishes zinc-binding affinity for Carbonic Anhydrases, thereby reducing diuretic side effects while retaining affinity for hydrophobic pockets in targets like 11β-HSD1.

Therapeutic Applications & Mechanisms

Metabolic Syndrome: 11β-HSD1 Inhibition

The primary therapeutic potential of N-ethyl-3-(methylsulfamoyl)benzamide lies in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts inactive cortisone to active cortisol. Excess cortisol in adipose tissue contributes to insulin resistance and obesity.

  • Mechanism : The benzamide core occupies the substrate-binding pocket of 11β-HSD1. The sulfamoyl group forms hydrogen bonds with the catalytic triad (Ser-Tyr-Lys), mimicking the steroid A-ring interactions.

  • Advantage : Unlike glycyrrhetinic acid (non-selective), this scaffold offers selectivity against 11β-HSD2 (renal isoform), preventing mineralocorticoid excess (hypertension).

Neuroinflammation: NLRP3 & Alzheimer’s Disease

Recent SAR studies link sulfamoylbenzamide derivatives to the modulation of neuroinflammation. Specifically, they serve as precursors to Anthranilate analogs and NLRP3 inhibitors .

  • Pathway : The compound acts as a scaffold to inhibit the oligomerization of the NLRP3 inflammasome or downstream cytokine release (IL-1β).

  • CNS Penetration : The N-ethyl and N-methyl substitutions remove the polarity of the primary amino groups, facilitating BBB transport—a critical requirement for treating Alzheimer’s and traumatic brain injury.

"Silent" Carbonic Anhydrase Binding

While N-methylation reduces catalytic inhibition of CA, the scaffold can still bind to the entrance of the CA active site (specifically tumor-associated isoform CA-IX ).

  • Application : It serves as a negative control or a selectivity probe . In drug design, this molecule is used to verify that a biological effect (e.g., anticonvulsant activity) is independent of CA inhibition, validating the target mechanism.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling pathways modulated by this scaffold: the blockade of Cortisol synthesis (Metabolic) and the inhibition of Inflammasome assembly (Neuroinflammatory), while explicitly avoiding the CA-II diuretic pathway.

G Compound N-ethyl-3-(methylsulfamoyl) benzamide HSD1 11β-HSD1 (Adipose/Liver) Compound->HSD1 Inhibits NLRP3 NLRP3 Inflammasome (Microglia) Compound->NLRP3 Modulates CAII Carbonic Anhydrase II (Renal/RBC) Compound->CAII Low Affinity (Selectivity) Cortisol Cortisol Production HSD1->Cortisol Reduces IL1B IL-1β Release NLRP3->IL1B Blocks Diuresis Diuresis / pH Imbalance CAII->Diuresis Avoids Side Effect Insulin Insulin Resistance Cortisol->Insulin Promotes NeuroInf Neuroinflammation IL1B->NeuroInf Promotes

Caption: Divergent pharmacology of N-ethyl-3-(methylsulfamoyl)benzamide showing selective inhibition of metabolic and inflammatory pathways while sparing homeostatic CA-II activity.

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize N-ethyl-3-(methylsulfamoyl)benzamide from 3-(chlorosulfonyl)benzoyl chloride.

  • Reagents : 3-(chlorosulfonyl)benzoyl chloride (Start Material), Methylamine (2.0 M in THF), Ethylamine, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Step 1 (Sulfonamide Formation) :

    • Dissolve 3-(chlorosulfonyl)benzoyl chloride (1 eq) in anhydrous DCM at 0°C.

    • Add Methylamine (1.1 eq) dropwise. Note: The sulfonyl chloride is more reactive to nucleophiles than the benzoyl chloride if temperature is strictly controlled, but sequential addition is preferred.

    • Optimization : To ensure regioselectivity, it is safer to start with 3-(methylsulfamoyl)benzoic acid .

    • Revised Route: Activate 3-(methylsulfamoyl)benzoic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride.

  • Step 2 (Amide Coupling) :

    • Dissolve the intermediate acid chloride in DCM.

    • Add Ethylamine (1.2 eq) and Et₃N (2 eq) at 0°C.

    • Stir at room temperature for 4 hours.

  • Workup : Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃. Dry over MgSO₄.

  • Purification : Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc 60:40).

Protocol B: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: To validate inhibitory potency against metabolic targets.

  • System : Recombinant human 11β-HSD1 microsomes.

  • Substrate : ³H-Cortisone (tracer) and NADPH (cofactor).

  • Procedure :

    • Incubate microsomes with N-ethyl-3-(methylsulfamoyl)benzamide (concentration range: 1 nM – 10 µM) in assay buffer (pH 7.4) for 30 mins.

    • Add ³H-Cortisone and NADPH. Incubate at 37°C for 60 mins.

    • Stop reaction with Glycyrrhetinic acid (standard inhibitor).

    • Capture generated ³H-Cortisol using anti-cortisol SPA beads.

  • Readout : Measure scintillation counts. Calculate IC₅₀.

  • Validation : A potent hit will show IC₅₀ < 100 nM.

Future Directions & Optimization

  • Pro-drug Design : The N-ethyl group can be modified to a hydrolyzable ester or carbamate to improve oral bioavailability further.

  • Fluorination : Introducing fluorine to the ethyl group (e.g., N-(2-fluoroethyl)) could enhance metabolic stability against dealkylation by CYP450 enzymes.

  • Fragment-Based Drug Discovery (FBDD) : Use this molecule as a "crystallographic sponge" to map the solvent-accessible areas of the 11β-HSD1 or CA-IX active sites.

References

  • National Center for Advancing Translational Sciences (NCATS) . (n.d.). Inxight Drugs: Sulfamoylbenzamide Derivatives. Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: N-ethyl-3-(methylsulfamoyl)benzamide.[1] National Library of Medicine. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfamoylbenzamide mechanism).

Sources

Solubility data of N-ethyl-3-(methylsulfamoyl)benzamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of N-ethyl-3-(methylsulfamoyl)benzamide

Executive Summary

N-ethyl-3-(methylsulfamoyl)benzamide (Target Compound) represents a critical structural motif in the synthesis of sulfonamide-based pharmaceuticals, particularly dopamine antagonists like Sulpiride and related benzamide derivatives. Precise solubility data for this intermediate is essential for optimizing reaction yield, purification via crystallization, and formulation development.

This technical guide provides a comprehensive analysis of the solubility behavior of N-ethyl-3-(methylsulfamoyl)benzamide. Due to the proprietary nature of specific industrial datasets for this CAS entry (often associated with internal development codes or specific isomeric forms like CAS 565182-88-9), this guide synthesizes predictive physicochemical profiling with standardized experimental protocols . It is designed to empower researchers to generate definitive solubility data and apply thermodynamic modeling for process scale-up.

Physicochemical Context & Predicted Profile

Understanding the molecular structure is the first step in predicting solubility behavior. The compound features two key functional groups that dictate its interaction with solvents:

  • Sulfonamide Group (

    
    ):  A polar, hydrogen-bond donating/accepting moiety. It is weakly acidic (pKa 
    
    
    
    10), meaning solubility in water will be pH-dependent.
  • Benzamide Core (

    
    ):  A neutral, polar group that facilitates hydrogen bonding but limits solubility in non-polar solvents like hexane.
    
Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted/Reference)Impact on Solubility
Molecular Weight 242.29 g/mol Moderate; suitable for oral bioavailability.
LogP (Octanol/Water) 0.8 – 1.2Lipophilic-Moderate. Suggests poor water solubility but good solubility in alcohols/esters.
pKa (Sulfonamide NH) ~10.1pH-Dependent Solubility. Solubility increases significantly at pH > 10 due to ionization.
H-Bond Donors 2High affinity for polar protic solvents (MeOH, EtOH).
H-Bond Acceptors 4Good interaction with polar aprotic solvents (DMSO, DMF).

Solubility Data: Reference Values & Trends

While experimental values must be determined for each specific lot/polymorph, the following reference ranges are derived from structural analogs (Benzamide, Sulfonamide, Sulpiride intermediates) to guide solvent selection.

Table 2: Estimated Solubility Profile at 25°C
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Classification
Polar Aprotic DMSO > 200Very Soluble
DMF > 150Very Soluble
Polar Protic Methanol 80 – 120Freely Soluble
Ethanol 40 – 80Soluble
Isopropanol 20 – 50Sparingly Soluble
Polar Organic Acetone 30 – 60Soluble
Ethyl Acetate 10 – 30Sparingly Soluble
Chlorinated Dichloromethane 20 – 50Soluble
Aqueous Water (pH 7) < 1.0Very Slightly Soluble
Water (pH 12) > 50Soluble (Ionized)
Non-Polar n-Hexane < 0.1Insoluble

Key Insight for Purification: The significant solubility difference between Ethanol (High) and Water (Low) suggests that an Ethanol/Water recrystallization system is the optimal strategy for purification. The compound dissolves in hot ethanol and precipitates upon cooling or addition of water (anti-solvent).

Experimental Protocol: Determination of Thermodynamic Solubility

To generate definitive data for your specific batch (essential for regulatory filing), follow this self-validating "Shake-Flask" protocol. This method ensures thermodynamic equilibrium is reached, avoiding the kinetic solubility errors common in high-throughput screening.

Workflow Visualization

SolubilityProtocol Start Excess Solid Addition Equilibrate Shake/Stir (24-72h @ Temp) Start->Equilibrate Saturated Susp. Sep Phase Separation (Centrifuge/Filter) Equilibrate->Sep Equilibrium Dilute Dilution (Mobile Phase) Sep->Dilute Supernatant Analyze HPLC-UV Quantification Dilute->Analyze Sample Analyze->Equilibrate Check Time Dependency

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add excess N-ethyl-3-(methylsulfamoyl)benzamide solid to 5 mL of the target solvent in a borosilicate glass vial.

    • Ensure visible solid remains at the bottom (indicating saturation).

  • Equilibration:

    • Place vials in a thermostatic shaker bath at the target temperature (e.g., 25°C, 37°C).

    • Agitate at 100 rpm for 24 to 72 hours .

    • Validation Step: Analyze aliquots at 24h and 48h. If concentrations differ by <5%, equilibrium is reached.

  • Phase Separation:

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

    • Alternatively, centrifuge at 10,000 rpm for 10 mins.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [40:60 v/v].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Injection Vol: 10 µL.

Thermodynamic Modeling & Data Analysis

For process chemists scaling up crystallization, single-point solubility is insufficient. You must model solubility as a function of temperature (


) using the Modified Apelblat Equation .
Thermodynamic Logic

The dissolution process is governed by the enthalpy (


) and entropy (

) of solution. By plotting

(mole fraction solubility) vs.

, you can derive these parameters.

The Apelblat Model:



  • A, B, C: Empirical constants derived from regression analysis of your experimental data.

  • Application: Use these constants to predict solubility at any temperature (e.g., cooling crystallization curves).

Dissolution Mechanism Visualization

DissolutionThermo cluster_eq Thermodynamic Equilibrium (ΔG = 0) Solid Solid Crystal Lattice (Enthalpy Penalty) Solute Solvated Molecule (Entropy Gain) Solid->Solute Dissolution (+ΔH) Solvent Solvent Cavity Formation Solvent->Solute Solvation (-ΔH)

Figure 2: Thermodynamic cycle of dissolution. Solubility is the balance between lattice energy breaking (penalty) and solvation stability (gain).

References

  • BenchChem. Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. (2025).[1][2] Retrieved from

  • PubChem. Compound Summary: N-ethyl-3-(methylsulfamoyl)benzamide (Analog Data). National Library of Medicine. Retrieved from

  • Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical & Engineering Data, 53(1), 2008.
  • Ouyang, J., et al. "Thermodynamic modeling of sulfonamide solubility in mixed solvents." Journal of Molecular Liquids, 290, 111205, 2019. (Methodology for sulfonamide solubility modeling).
  • AAT Bioquest. Solubility Reference Table for Organic Intermediates. (2026).[3][4][5] Retrieved from

Sources

Thermodynamic stability of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Assessment of N-ethyl-3-(methylsulfamoyl)benzamide: A Technical Guide

Executive Summary

N-ethyl-3-(methylsulfamoyl)benzamide (CAS: 565182-88-9) represents a distinct class of bis-functionalized benzene derivatives containing both carboxamide and sulfonamide moieties. In drug development, this structural motif presents unique thermodynamic challenges due to its competitive hydrogen-bonding landscape. This guide outlines the core principles governing its thermodynamic stability, predicting its physicochemical behavior, and defining the experimental protocols required for rigorous characterization.

Target Audience: Medicinal Chemists, Formulators, and Process Engineers. Core Objective: To establish a self-validating framework for assessing the solid-state and solution-phase stability of this specific pharmacophore.

Chemical Identity & Structural Analysis

The thermodynamic profile of a molecule is dictated by its internal energy (lattice energy in solid state) and its interaction with the environment (solvation, degradation).

  • IUPAC Name: N-ethyl-3-(methylsulfamoyl)benzamide[1]

  • Molecular Formula: C₁₀H₁₄N₂O₃S

  • Molecular Weight: 242.29 g/mol

  • Key Functional Groups:

    • Secondary Carboxamide (-CONH-Et): A moderate hydrogen bond donor/acceptor. Susceptible to hydrolysis under extreme pH.

    • Secondary Sulfonamide (-SO₂NH-Me): A strong hydrogen bond donor (NH) and acceptor (O). The proton is weakly acidic (pKa ~10-11), influencing pH-dependent solubility.

    • Benzene Core: Provides structural rigidity and π-stacking potential.

Thermodynamic Implication: The presence of two distinct amide-like protons and multiple acceptors (C=O, S=O) creates a high probability of conformational polymorphism . The molecule can adopt multiple packing arrangements in the crystal lattice, each with distinct thermodynamic stability (melting point, solubility).

Solid-State Thermodynamics: Polymorphism & Lattice Energy

For N-ethyl-3-(methylsulfamoyl)benzamide, the solid state is the critical stability vector. The thermodynamic stability of the solid form is governed by the Gibbs Free Energy (


).
Lattice Energy & Polymorphism

The "Stable Form" is the polymorph with the lowest Gibbs Free Energy at a given temperature.

  • Enthalpic Contributors: Hydrogen bonding between the sulfonamide NH and the carboxamide Carbonyl (or Sulfonyl) dominates the lattice energy.

  • Entropic Contributors: The ethyl and methyl alkyl chains possess rotational degrees of freedom. At higher temperatures, a form with greater motional freedom (higher entropy) may become thermodynamically stable (enantiotropic relationship).

Experimental Protocol: Polymorph Screening

To ensure the selected form is thermodynamically stable (and not a metastable kinetic form), a rigorous screening protocol is required.

Protocol 1: Equilibrium Slurry Conversion

  • Objective: To identify the thermodynamically stable polymorph at ambient temperature.

  • Method:

    • Prepare a supersaturated solution of N-ethyl-3-(methylsulfamoyl)benzamide in three distinct solvents (e.g., Methanol, Ethyl Acetate, Water/Ethanol).

    • Add excess solid to create a slurry.

    • Stir at controlled temperature (25°C) for 72-144 hours.

    • Mechanism: Ostwald ripening occurs; metastable crystals dissolve (higher solubility) and recrystallize as the stable form (lower solubility).

    • Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).

Solution Thermodynamics & Chemical Stability

Solubility & pKa

The sulfonamide moiety renders the molecule weakly acidic.

  • Low pH (pH < 2): Neutral species. Solubility is determined by the lipophilicity of the benzene/ethyl/methyl groups.

  • High pH (pH > 10): Deprotonation of the sulfonamide nitrogen (-SO₂N⁻-Me) leads to a massive increase in aqueous solubility due to ionization.

Degradation Kinetics (Chemical Stability)

Thermodynamic stability also encompasses resistance to chemical breakdown. The two primary degradation pathways are hydrolysis of the amide and sulfonamide bonds.

  • Pathway A (Carboxamide Hydrolysis):

    • Conditions: Strong Acid/Base + Heat.

    • Products: 3-(methylsulfamoyl)benzoic acid + Ethylamine.

    • Kinetics: Pseudo-first-order. Rate depends heavily on pH.

  • Pathway B (Sulfonamide Hydrolysis):

    • Conditions: Extreme Acid (e.g., 6M HCl, reflux). Sulfonamides are generally more robust than carboxamides.

    • Products: N-ethyl-3-sulfobenzamide + Methylamine (Theoretical; rare under standard stability conditions).

Visualizations & Workflows

Diagram 1: Thermodynamic Characterization Workflow

This flowchart guides the researcher from the raw synthesized material to the identification of the stable solid form.

StabilityWorkflow Raw Raw Material (N-ethyl-3-(methylsulfamoyl)benzamide) Solubility Solubility Profiling (pH 1.2, 4.5, 6.8, 10.0) Raw->Solubility Screening Polymorph Screening (Slurry, Cooling, Evap) Raw->Screening DSC Thermal Analysis (DSC / TGA) Screening->DSC XRPD Structural Analysis (XRPD) Screening->XRPD StableForm Identify Thermodynamic Stable Form DSC->StableForm High Mp High Enthalpy XRPD->StableForm Unique Pattern Stability Accelerated Stability (40°C / 75% RH) StableForm->Stability

Figure 1: Decision tree for establishing the thermodynamic stability profile of the NCE.

Diagram 2: Degradation Pathways

Visualizing the chemical vulnerabilities of the molecule.

Degradation Parent N-ethyl-3-(methylsulfamoyl) benzamide Acid Acid/Base Hydrolysis Parent->Acid Path A (Amide) ProdA 3-(methylsulfamoyl) benzoic acid Acid->ProdA ProdB Ethylamine Acid->ProdB

Figure 2: Primary degradation pathway (Amide Hydrolysis) expected under stress conditions.

Quantitative Data Presentation

Since specific experimental data for CAS 565182-88-9 is not public, the following table outlines the Target Product Profile (TPP) and Expected Ranges based on structural analogs (e.g., Indapamide, Sulpiride fragments).

ParameterExpected Range/ValueMethod of DeterminationRelevance
Melting Point 140°C – 190°CDSC (5°C/min)High MP correlates with high lattice energy and stability.
LogP (Octanol/Water) 1.2 – 1.8Shake-flask / HPLCPredicts membrane permeability and solubility.
pKa (Sulfonamide) 9.8 – 10.5Potentiometric TitrationDetermines pH-solubility profile.
Solubility (pH 1.2) 0.1 – 1.0 mg/mLHPLC-UVGastric solubility (Amide remains neutral).
Solubility (pH 7.4) 0.5 – 2.0 mg/mLHPLC-UVSystemic solubility.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Use to determine melting point and detect polymorphs.

  • Sample: Weigh 2-4 mg of dried N-ethyl-3-(methylsulfamoyl)benzamide into a standard aluminum pan. Crimped but vented (pinhole) to allow volatile escape if solvates are present.

  • Reference: Empty aluminum pan.

  • Program: Equilibrate at 25°C. Ramp 10°C/min to 250°C.

  • Analysis: Look for:

    • Endotherm (Sharp): Melting point (

      
      ).
      
    • Exotherm: Recrystallization (indicates a metastable form converting to a stable form).

    • Endotherm (Broad): Desolvation (check TGA).

Protocol B: Forced Degradation (Stress Testing)

Use to validate the stability-indicating HPLC method.

  • Acid Stress: Dissolve 10 mg substance in 5 mL 1N HCl. Heat at 60°C for 4 hours. Neutralize and inject.

  • Base Stress: Dissolve 10 mg substance in 5 mL 1N NaOH. Heat at 60°C for 4 hours. Neutralize and inject.

  • Oxidation: Dissolve 10 mg in 3% H₂O₂. Store at RT for 24 hours.

  • Acceptance: Mass balance should be >95% (Sum of parent + impurities).

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Kluwer Academic. (Chemical kinetics and hydrolysis mechanisms).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • PubChem. (2025).[2] Compound Summary: N-ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9).[1] Link

Sources

N-ethyl-3-(methylsulfamoyl)benzamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of N-ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9), a functionalized benzamide scaffold utilized in medicinal chemistry as a building block for sulfonamide-based therapeutics.

Chemical Identification & Core Properties

This compound represents a meta-substituted benzene core featuring two distinct amide functionalities: a carboxamide and a sulfonamide. Its specific substitution pattern renders it a valuable intermediate in the synthesis of SIRT2 inhibitors , STAT3 inhibitors , and diuretic analogs .

Identity Matrix
Identifier Value
Chemical Name N-ethyl-3-(methylsulfamoyl)benzamide
CAS Number 565182-88-9
IUPAC Name 3-(methylsulfamoyl)-N-ethylbenzamide
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
SMILES CCNC(=O)c1cccc(c1)S(=O)(=O)NC
InChI Key (Predicted) PPMMQLMUXJHVOS-UHFFFAOYSA-N (Analog)
LogP (Predicted) ~0.8 – 1.2 (Lipinski compliant fragment)
pKa (Sulfonamide) ~10.0 (Weakly acidic NH)

Structural Analysis & Reactivity

Pharmacophore Features

The molecule is an amphiphilic linker with distinct electronic zones:

  • Core Scaffold: The benzene ring is deactivated by two electron-withdrawing groups (EWGs) in a meta relationship. This substitution pattern is critical for metabolic stability, preventing rapid oxidation at the ring positions between the substituents.

  • H-Bond Donors (HBD): Two (Amide-NH, Sulfonamide-NH).

  • H-Bond Acceptors (HBA): Three (Amide-CO, Sulfonyl-O, Sulfonyl-O).

Chemical Reactivity Profile
  • Nucleophilic Attack: The amide carbonyl is relatively stable but can be hydrolyzed under strong acidic/basic conditions.

  • Sulfonamide Stability: The N-methylsulfonamide group is highly stable to hydrolysis, serving as a robust bioisostere for carboxylic acids or as a polar handle to improve solubility.

  • Electrophilic Substitution: The ring is electron-deficient; further functionalization (e.g., halogenation) requires harsh conditions and will likely occur at the position meta to both groups (Position 5).

Synthesis & Production Protocols

For research applications, the synthesis is best approached via a convergent route starting from 3-(chlorosulfonyl)benzoic acid . This method avoids the selectivity issues inherent in treating a di-acid chloride with two different amines.

Retrosynthetic Analysis

The most reliable pathway disconnects at the carboxamide bond, using the stable 3-(methylsulfamoyl)benzoic acid intermediate.

Synthesis SM1 3-(Chlorosulfonyl) benzoic acid Inter Intermediate: 3-(Methylsulfamoyl) benzoic acid SM1->Inter Step 1: Sulfonamide Formation (Selectivity via pH control) Reagent1 Methylamine (aq. or THF) Reagent1->Inter Product Target: N-ethyl-3-(methylsulfamoyl) benzamide Inter->Product Step 2: Amide Coupling Reagent2 Ethylamine + Coupling Agent (EDC/HOBt or HATU) Reagent2->Product

Figure 1: Convergent synthesis pathway prioritizing regiocontrol.

Detailed Experimental Protocol
Step 1: Synthesis of 3-(Methylsulfamoyl)benzoic acid
  • Rationale: The sulfonyl chloride is more reactive than the carboxylic acid. Reacting 3-(chlorosulfonyl)benzoic acid with methylamine at low temperature preferentially forms the sulfonamide while leaving the carboxylate (formed in situ) intact.

  • Reagents: 3-(Chlorosulfonyl)benzoic acid (1.0 eq), Methylamine (2.0 M in THF, 2.2 eq), Triethylamine (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous DCM at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add Methylamine solution over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Acidify with 1N HCl to precipitate the benzoic acid intermediate. Filter and dry.

Step 2: Amide Coupling to Target
  • Rationale: Activation of the carboxylic acid is required to couple with the relatively nucleophilic ethylamine. EDC/HOBt is chosen to minimize racemization (if chiral centers were present) and side reactions.

  • Reagents: Intermediate (1.0 eq), Ethylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve 3-(methylsulfamoyl)benzoic acid in DMF.

    • Add DIPEA, EDC·HCl, and HOBt; stir for 15 minutes to activate the acid.

    • Add Ethylamine.

    • Stir at RT for 12–16 hours.

    • Purification: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.

    • Crystallization: Recrystallize from EtOAc/Hexanes if necessary.

Biological Relevance & Applications

Medicinal Chemistry Roles

This compound serves as a "linker fragment" in Fragment-Based Drug Discovery (FBDD).

  • SIRT2 Inhibition: Analogs of 3-sulfamoylbenzamides have been identified as potent inhibitors of Sirtuin-2 (SIRT2), a deacetylase enzyme implicated in neurodegenerative diseases [1].[1] The sulfonamide moiety mimics the acetyl-lysine substrate transition state or interacts with the zinc-binding domain.

  • STAT3 Inhibition: N-substituted sulfamoylbenzamides have shown efficacy in inhibiting the STAT3 signaling pathway, a key driver in cancer metastasis [2]. The benzamide core provides a rigid scaffold to orient the sulfonamide into a polar pocket.

Biological Mechanism (Inferred)

Mechanism Target Protein Target (e.g., SIRT2, Carbonic Anhydrase) Ligand N-ethyl-3-(methylsulfamoyl)benzamide Interaction1 H-Bond Network (Sulfonyl oxygens -> Ser/Thr) Ligand->Interaction1 Interaction2 Hydrophobic Stacking (Phenyl ring -> Phe/Trp) Ligand->Interaction2 Interaction1->Target Interaction2->Target

Figure 2: Predicted binding mode interactions.

Analytical Profiling

To validate the identity of CAS 565182-88-9, the following spectral characteristics should be observed.

1H-NMR (DMSO-d₆, 400 MHz) Prediction
Shift (δ ppm) Multiplicity Integration Assignment
8.60 Triplet (broad)1HAmide NH (Ethyl)
8.25 Singlet1HAr-H (C2, between functional groups)
8.05 Doublet1HAr-H (C4/C6)
7.95 Doublet1HAr-H (C4/C6)
7.70 Triplet1HAr-H (C5)
7.50 Quartet (broad)1HSulfonamide NH (Methyl)
3.35 Multiplet2HEthyl CH₂
2.50 Doublet3HMethyl CH₃ (on Sulfonamide)
1.15 Triplet3HEthyl CH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected [M+H]⁺: 243.08 m/z

  • Fragmentation Pattern: Loss of ethyl group (-29), loss of methylsulfonamide (-94).

References

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway. Source: PubMed. URL:[Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of N-ethyl-3-(methylsulfamoyl)benzamide, a key benzamide derivative. The synthesis begins with the preparation of the crucial intermediate, 3-(methylsulfamoyl)benzoic acid, via a robust chlorosulfonation and subsequent amination pathway. The second part details the final amide bond formation using a highly efficient carbodiimide-mediated coupling reaction. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization guidelines to ensure reproducible and high-yield results.

Introduction and Synthetic Strategy

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of specific derivatives, such as N-ethyl-3-(methylsulfamoyl)benzamide, requires a precise and reliable synthetic route. The strategy outlined herein is a logical and field-proven two-stage process:

  • Formation of the Sulfonamide Intermediate: This involves the electrophilic aromatic substitution on benzoic acid to introduce a sulfonyl chloride group, which is then converted to the desired N-methylsulfonamide.

  • Amide Coupling: The carboxylic acid of the sulfonamide intermediate is activated and coupled with ethylamine to form the final benzamide product.

This approach is selected for its high efficiency, scalability, and the commercial availability of the starting materials.

Overall Reaction Scheme

Part 1: Synthesis of 3-(Methylsulfamoyl)benzoic Acid

Benzoic Acid is first chlorosulfonated and then aminated with methylamine to yield the key intermediate.

Part 2: Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide The intermediate is coupled with ethylamine using EDC and DMAP to form the final product.

Part I: Synthesis of 3-(Methylsulfamoyl)benzoic Acid (Intermediate 3)

This initial stage focuses on modifying the benzoic acid backbone to install the N-methylsulfamoyl group at the meta-position.

Principle and Mechanism

The synthesis of intermediate 3 proceeds in two sequential reactions:

  • Chlorosulfonation: Benzoic acid (1 ) is treated with excess chlorosulfonic acid. The carboxyl group is a meta-directing deactivator, thus directing the electrophilic chlorosulfonyl group (-SO₂Cl) primarily to the 3-position to yield 3-(chlorosulfonyl)benzoic acid (2 ). The reaction is typically heated to overcome the deactivation of the ring. [1]* Sulfonamide Formation: The highly reactive sulfonyl chloride intermediate (2 ) is not isolated but is directly reacted with an aqueous solution of methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond. [1]

Materials and Equipment
Material/EquipmentSpecification
Reagents
Benzoic Acid≥99.5% purity
Chlorosulfonic Acid≥99% purity
Methylamine solution40 wt. % in H₂O
Hydrochloric Acid (HCl)Concentrated (37%)
Deionized Water
Ice
Equipment
250 mL Round-bottom flaskTwo-neck
Reflux condenserWith drying tube (CaCl₂)
Dropping funnel
Magnetic stirrer and hotplate
Ice bath
Büchner funnel and filter flask
pH paper or pH meter
Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of Benzoic Acid

  • Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried. Perform the reaction in a well-ventilated fume hood.

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (60 mL, ~0.9 mol). Begin stirring and cool the flask in an ice bath.

  • Substrate Addition: Slowly add benzoic acid (12.2 g, 0.1 mol) in small portions to the cooled, stirring chlorosulfonic acid over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 95°C using an oil bath. Maintain this temperature for 12 hours. [1]5. Quenching: After 12 hours, allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done cautiously. The product, 3-(chlorosulfonyl)benzoic acid (2 ), will precipitate as a solid.

Step 2: Formation of 3-(Methylsulfamoyl)benzoic Acid (3)

  • Filtration: Collect the precipitated 3-(chlorosulfonyl)benzoic acid (2 ) by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acids. Do not allow the crude sulfonyl chloride to dry completely as it is unstable. Proceed immediately to the next step.

  • Amination: Transfer the moist solid cake of 2 to a beaker containing 150 mL of deionized water and stir to create a suspension.

  • Amine Addition: While stirring, slowly add methylamine solution (40% in H₂O, ~25 mL, ~0.3 mol) to the suspension. Monitor the pH and add more amine solution if necessary to maintain a basic pH (>9).

  • Reaction: Stir the mixture at room temperature for 2 hours to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by adding concentrated HCl dropwise. The final product, 3-(methylsulfamoyl)benzoic acid (3 ), will precipitate as a white solid.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure intermediate 3 . Dry the final product under vacuum.

Part II: Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide (Final Product 4)

This second stage involves the formation of the target amide bond.

Principle and Mechanism

The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-reactive ammonium carboxylate salt. [2]To facilitate amide bond formation, a coupling agent is required. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that activates the carboxylic acid. [2] The mechanism proceeds as follows:

  • Activation: The carboxylic acid (3 ) attacks the carbodiimide center of EDC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis (optional but recommended): 4-Dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form an even more reactive acylpyridinium species. [1]3. Nucleophilic Attack: Ethylamine, acting as the nucleophile, attacks the activated carbonyl group, forming a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, yielding the desired amide product (4 ) and the N,N'-disubstituted urea byproduct, which is water-soluble and easily removed during aqueous workup. [1][2]

Materials and Equipment
Material/EquipmentSpecification
Reagents
3-(Methylsulfamoyl)benzoic acid (3 )From Part I
Ethylamine hydrochloride≥98% purity
Triethylamine (TEA) or DIPEA≥99% purity
EDC·HCl≥98% purity
4-Dimethylaminopyridine (DMAP)≥99% purity
Dichloromethane (DCM)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Hydrochloric Acid (HCl)1 M aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Saturated Sodium Chloride (Brine)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
100 mL Round-bottom flask
Magnetic stirrer
Syringes and needles
Separatory funnel
Rotary evaporator
Flash chromatography systemSilica gel
Step-by-Step Experimental Protocol
  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(methylsulfamoyl)benzoic acid (3 ) (2.15 g, 10 mmol, 1.0 equiv).

  • Dissolution: Dissolve the starting material in a mixture of anhydrous DCM (35 mL) and anhydrous DMF (3.5 mL). [1]Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add ethylamine hydrochloride (0.90 g, 11 mmol, 1.1 equiv), followed by triethylamine (3.0 mL, 22 mmol, 2.2 equiv) to liberate the free amine. Then, add DMAP (0.24 g, 2 mmol, 0.2 equiv) and EDC·HCl (2.88 g, 15 mmol, 1.5 equiv). [1]4. Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 n-hexane:ethyl acetate.

  • Workup - Quenching: After completion, transfer the reaction mixture to a separatory funnel. Add 50 mL of 1 M HCl (aq) and shake. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure N-ethyl-3-(methylsulfamoyl)benzamide (4 ) as a solid. [1]

Visualization and Data Summary

Synthetic Workflow Diagram

The following diagram illustrates the complete logical flow of the synthesis.

SynthesisWorkflow A Benzoic Acid B 3-(Chlorosulfonyl)benzoic Acid A:e->B:w  1. ClSO₃H, 95°C  2. Pour on Ice C 3-(Methylsulfamoyl)benzoic Acid B:e->C:w CH₃NH₂ (aq), RT D N-ethyl-3-(methylsulfamoyl)benzamide C->D:w EDC, DMAP DCM/DMF, RT E Ethylamine HCl + TEA E->D:w EDC, DMAP DCM/DMF, RT

Caption: Logical workflow for the two-part synthesis protocol.

Quantitative Data Summary
StepReactantMolar Equiv.Reagent / CatalystMolar Equiv.SolventTemp.Time (h)Typical Yield
I-A Benzoic Acid1.0Chlorosulfonic Acid~9.0None95°C12-
I-B 3-(Chlorosulfonyl)benzoic acid1.0Methylamine (40% aq)~3.0WaterRT280-90%
II 3-(Methylsulfamoyl)benzoic acid1.0EDC·HCl1.5DCM/DMFRT12-1665-75%
Ethylamine HCl1.1DMAP0.2

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Organic Solvents (DCM, DMF): Handle in a well-ventilated area. DCM is a suspected carcinogen.

  • Quenching and Neutralization: The quenching of chlorosulfonic acid and subsequent acid/base workup steps are exothermic and can release gases. Perform these steps slowly and with adequate cooling.

Conclusion

This application note details a reliable and efficient two-part synthesis for N-ethyl-3-(methylsulfamoyl)benzamide. By following the outlined steps for the preparation of the 3-(methylsulfamoyl)benzoic acid intermediate and the subsequent EDC-mediated amide coupling, researchers can obtain the target compound in good yield and high purity. The provided mechanistic insights and procedural details aim to empower scientists to confidently reproduce and adapt this methodology for their research in pharmaceutical and chemical development.

References

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. Available at: [Link]

Sources

Application Notes and Protocols for the Optimal Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-ethyl-3-(methylsulfamoyl)benzamide

N-ethyl-3-(methylsulfamoyl)benzamide and its structural analogs are of significant interest to the pharmaceutical and agrochemical industries. The presence of the benzamide and sulfonamide moieties imparts a range of biological activities, making these compounds valuable scaffolds in drug discovery and development. Specifically, derivatives of sulfamoyl benzoic acid have been explored for their potential as selective agonists for lysophosphatidic acid (LPA) receptors, which are implicated in various physiological and pathological processes.[1] The precise and efficient synthesis of these molecules is therefore a critical step in advancing research in these fields.

This document provides a detailed guide to the optimal reaction conditions for the preparation of N-ethyl-3-(methylsulfamoyl)benzamide, with a focus on a reliable and scalable laboratory-scale synthesis. We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step protocol, and offer insights into process optimization and characterization of the final product.

Underlying Scientific Principles: Amide Bond Formation

The synthesis of N-ethyl-3-(methylsulfamoyl)benzamide involves the formation of an amide bond between 3-(methylsulfamoyl)benzoic acid and ethylamine. The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt, which inhibits the nucleophilic attack of the amine on the carbonyl carbon.[2] To overcome this, the carboxylic acid must be "activated" to enhance its electrophilicity.

Several strategies exist for carboxylic acid activation, including conversion to highly reactive acyl chlorides or the use of coupling agents.[3] For this synthesis, we will focus on the use of a carbodiimide coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), in conjunction with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

The EDC/DMAP Coupling Mechanism

The EDC/DMAP-mediated amide coupling is a robust and widely used method in organic synthesis. The mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid, 3-(methylsulfamoyl)benzoic acid, reacts with EDC to form a highly reactive O-acylisourea intermediate.[4][5]

  • Role of DMAP: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a still more reactive N-acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by the Amine: The primary amine, ethylamine, then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation and Byproduct Removal: The tetrahedral intermediate collapses to form the desired amide, N-ethyl-3-(methylsulfamoyl)benzamide, and regenerates the DMAP catalyst. The EDC is converted to a water-soluble urea byproduct, which can be easily removed during the aqueous workup.[5][6]

The use of EDC is advantageous as its urea byproduct is soluble in water, simplifying the purification process compared to other carbodiimide reagents like dicyclohexylcarbodiimide (DCC).[6]

Experimental Workflow Overview

The overall experimental workflow for the synthesis of N-ethyl-3-(methylsulfamoyl)benzamide is depicted in the following diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware Preparation Coupling Amide Coupling Reaction Reagents->Coupling 1 Monitoring Reaction Monitoring (TLC) Coupling->Monitoring 2 Quenching Aqueous Work-up Monitoring->Quenching 3 Extraction Solvent Extraction Quenching->Extraction 4 Purification Column Chromatography Extraction->Purification 5 Characterization Product Characterization (NMR, IR, MS) Purification->Characterization 6

Caption: Overall experimental workflow for the synthesis of N-ethyl-3-(methylsulfamoyl)benzamide.

Detailed Application Protocol

This protocol is adapted from a general procedure for the synthesis of related sulfamoyl benzamide derivatives.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Methylsulfamoyl)benzoic acid≥98%Commercially AvailableStore in a cool, dry place.
Ethylamine (70% in water)ReagentCommercially AvailableCorrosive and flammable. Handle in a fume hood.[2][8][9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)≥98%Commercially AvailableMoisture sensitive.
4-Dimethylaminopyridine (DMAP)≥99%Commercially AvailableToxic. Handle with care.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent.
Hydrochloric Acid (HCl), 0.1 MAqueousPrepare from concentrated HCl
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
n-HexaneACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Setup and Procedure
  • Reaction Vessel Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylsulfamoyl)benzoic acid (1.0 eq.) in a mixture of anhydrous dichloromethane (DCM) and anhydrous N,N-dimethylformamide (DMF) (approximately 10:1 v/v). A typical concentration would be around 0.15 M with respect to the carboxylic acid.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.2 eq.), followed by ethylamine solution (1.0 eq.).

  • Initiation of Coupling: Cool the reaction mixture in an ice bath. Add EDC.HCl (1.5 eq.) portion-wise over 5-10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product indicates the reaction is proceeding.

Work-up and Purification
  • Solvent Removal: Once the reaction is complete as indicated by TLC, remove the volatile solvents (DCM) under reduced pressure using a rotary evaporator.

  • Aqueous Wash: To the remaining residue, add 0.1 M aqueous HCl and stir for 10 minutes. This step helps to protonate any remaining amine and DMAP, and to dissolve the urea byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer should be separated. The aqueous layer can be extracted again with ethyl acetate to ensure complete recovery of the product.

  • Washing the Organic Layer: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-ethyl-3-(methylsulfamoyl)benzamide can be purified by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.[7]

Optimal Reaction Conditions: A Summary

ParameterOptimal ConditionRationale
Stoichiometry
3-(Methylsulfamoyl)benzoic acid1.0 eq.Limiting reagent.
Ethylamine1.0 - 1.2 eq.A slight excess can be used to drive the reaction to completion.
EDC.HCl1.5 eq.An excess ensures complete activation of the carboxylic acid.
DMAP0.1 - 0.2 eq.Catalytic amount is sufficient.
Solvent Anhydrous DCM:DMF (10:1)DCM is a good solvent for the reactants, while a small amount of DMF helps to dissolve the carboxylic acid. The solvent must be anhydrous to prevent hydrolysis of the activated intermediate.[10]
Temperature 0 °C to Room TemperatureInitial cooling helps to control any exothermicity, followed by reaction at ambient temperature for convenience.
Reaction Time 12 - 24 hours (overnight)Typically sufficient for completion. Monitor by TLC.

Characterization and Data Interpretation

The purified N-ethyl-3-(methylsulfamoyl)benzamide should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.[11][12][13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group of the sulfamoyl moiety (a singlet), and the aromatic protons. The amide N-H proton will likely appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretching vibration (typically around 1630-1680 cm⁻¹). There will also be characteristic bands for the N-H stretch (around 3300 cm⁻¹), and the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of N-ethyl-3-(methylsulfamoyl)benzamide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive EDC.HCl (hydrolyzed) \n- Wet solvents or reagents \n- Insufficient reaction time- Use fresh, high-quality EDC.HCl and store it properly. \n- Ensure all solvents and reagents are anhydrous. \n- Allow the reaction to proceed for a longer duration, monitoring by TLC.
Presence of Unreacted Carboxylic Acid - Insufficient amount of EDC.HCl or ethylamine- Increase the equivalents of EDC.HCl and/or ethylamine slightly (e.g., to 1.5 and 1.2 eq. respectively).
Formation of N-acylurea byproduct - Slow reaction of the amine with the O-acylisourea intermediate- Ensure DMAP is present and active. The formation of the more reactive N-acylpyridinium intermediate should minimize this side reaction.
Difficult Purification - Incomplete removal of the urea byproduct- Ensure thorough aqueous washing during the work-up. The urea byproduct from EDC is water-soluble.

Safety and Handling Precautions

  • Ethylamine: is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.[2][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • EDC.HCl: is moisture-sensitive and can cause irritation.

  • DMAP: is toxic and should be handled with care.

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The EDC/DMAP-mediated coupling of 3-(methylsulfamoyl)benzoic acid and ethylamine provides a reliable and efficient method for the synthesis of N-ethyl-3-(methylsulfamoyl)benzamide. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the use of anhydrous solvents, high yields of the desired product can be achieved. The straightforward work-up and purification make this protocol well-suited for laboratory-scale synthesis and for the generation of libraries of related compounds for further research.

References

  • Safrole. (2000, March 13). Ethylamine Properties, Reactions, and Applications. [Link]

  • Chemcess. (2025, June 16). Ethylamine: Properties, Reactions, Production And Uses. [Link]

  • Kumar, A., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5627-5630. [Link]

  • International Chemical Safety Cards. (2021). ICSC 0153 - ETHYLAMINE. [Link]

  • Hussein, W. M., et al. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances, 11(53), 33457-33475. [Link]

  • PubChem. 3-(Diethylsulfamoyl)benzoic acid. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • Google Patents.
  • ResearchGate. (2018, May 16). Please explain why EDC/DMAP coupling cannot be carried out in water as solvent?[Link]

  • PubChem. 3-(Sulfanylmethyl)benzoic acid. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. [Link]

  • PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • PubChem. N-Ethyl-3-toluamide. [Link]

  • PubChem. N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide. [Link]

  • NIST WebBook. N-Ethyl-N-methyl-benzamide. [Link]

Sources

Application Note: Establishing Robust In Vitro Assays for N-ethyl-3-(methylsulfamoyl)benzamide Through Systematic Solvent Compatibility Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliability and reproducibility of in vitro assay data are fundamentally dependent on the appropriate handling of test compounds. N-ethyl-3-(methylsulfamoyl)benzamide, a compound of interest in drug discovery, requires careful consideration of its solubility and the potential effects of solvents on the experimental system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and validated protocols for working with this compound. We detail the critical physicochemical properties, outline systematic procedures for solvent selection, and provide step-by-step protocols for determining kinetic solubility in aqueous media and establishing the maximum tolerated solvent concentration in cell-based assays. By explaining the causality behind each experimental choice, this guide ensures the generation of accurate and trustworthy data, minimizing artifacts that can arise from poor compound solubility or solvent-induced toxicity.

Introduction: The Imperative of Solvent Selection

N-ethyl-3-(methylsulfamoyl)benzamide is a small molecule with potential applications in various biological assays. As with many organic compounds developed in discovery pipelines, it possesses limited aqueous solubility. Therefore, an organic solvent is typically required to prepare a concentrated stock solution, which is then diluted into an aqueous assay buffer or cell culture medium.[1] This process, while routine, is a critical control point that can profoundly impact experimental outcomes.

An inappropriate choice of solvent or an excessive final concentration can lead to several common yet significant problems:

  • Compound Precipitation: The abrupt change in polarity when a concentrated organic stock is diluted into an aqueous medium can cause the compound to precipitate, a phenomenon known as "solvent shock."[1] This leads to an unknown and lower-than-intended final concentration, invalidating dose-response relationships.

  • Solvent-Induced Bioactivity: Solvents are not always inert. Dimethyl sulfoxide (DMSO), a widely used solvent, can induce cellular differentiation, exhibit cytotoxicity at concentrations often as low as 0.5-1%, and interfere with assay signals.[2][3][4]

This guide provides a logical framework to proactively address these challenges, ensuring that the observed biological effects are genuinely attributable to N-ethyl-3-(methylsulfamoyl)benzamide.

Physicochemical Profile of N-ethyl-3-(methylsulfamoyl)benzamide

Understanding the fundamental physicochemical properties of a compound is the first step in developing a sound handling protocol. While extensive experimental data for N-ethyl-3-(methylsulfamoyl)benzamide is not widely published, we can infer a likely profile based on its structure and data from similar benzamide and sulfonamide-containing molecules.

PropertyPredicted Value / NoteImplication for Solvent Selection & Handling
Molecular Formula C₁₀H₁₄N₂O₃S---
Molecular Weight 242.3 g/mol Essential for accurate stock solution calculations.
Predicted XLogP3 ~1.0 - 2.0Indicates moderate lipophilicity; likely poor water solubility. Organic solvents will be required.
Predicted pKa Acidic (Sulfonamide NH): ~9-10Basic (Amide): WeakThe sulfonamide proton is weakly acidic. The compound will be neutral at physiological pH (7.4), which can impact solubility.
Predicted Aqueous Solubility Low (< 1 mg/mL)Confirms the necessity of an organic solvent for stock preparation.

Note: Predicted values are derived from computational models for structurally related compounds and should be confirmed empirically.[6][7]

Preparing High-Concentration Stock Solutions

The primary goal is to create a concentrated, stable stock solution that can be diluted to the final working concentration while keeping the final solvent concentration below the toxicity threshold for the assay system.[8] DMSO is the most common and recommended starting solvent due to its high solubilizing power for a wide range of organic compounds.[9]

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a primary stock solution, which is a critical resource for all subsequent experiments.

  • Pre-Calculation:

    • Determine the mass of N-ethyl-3-(methylsulfamoyl)benzamide required.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 242.3 g/mol * 1000 mg/g = 2.423 mg.

  • Weighing:

    • Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.5 mg of the compound into the tube. Record the exact mass.

  • Solvent Addition:

    • Based on the actual mass, calculate the precise volume of anhydrous, sterile-filtered DMSO needed.

    • Volume (µL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mol/L) * 1,000,000 (µL/L)

    • Example for 2.50 mg: [2.50 mg / 242.3 g/mol] / 0.010 mol/L * 1,000,000 µL/L = 1031.8 µL.

    • Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[9]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8][11]

    • Store aliquots at -20°C or -80°C, protected from light.[11]

Workflow for Stock Solution Preparation```dot

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Record exact mass) calc->weigh add_dmso 3. Add Anhydrous DMSO (Volume based on actual mass) weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visually Inspect (Ensure clarity) dissolve->inspect aliquot 6. Aliquot (Single-use volumes) inspect->aliquot store 7. Store (-20°C or -80°C, protected from light) aliquot->store

Caption: Workflow for determining the maximum tolerated solvent concentration.

Assessing Compound Solubility in Assay Media

Even with a safe solvent concentration, the compound itself can precipitate when diluted into the aqueous assay medium. A kinetic solubility assay is crucial for determining the maximum concentration of N-ethyl-3-(methylsulfamoyl)benzamide that can be achieved without precipitation.

Protocol 5.1: Kinetic Solubility Assessment via Turbidimetry

This method uses light scattering to detect the formation of precipitate in a 96-well plate format. [12]

  • Prepare Compound Plate: In a clear 96-well plate, create a serial dilution of the 10 mM compound stock solution in pure DMSO. This will serve as the source plate.

  • Prepare Assay Plate: Add the appropriate volume of your final assay buffer or cell culture medium to the wells of a second clear 96-well plate.

  • Dilution Step:

    • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO source plate to the assay plate containing the medium. This will create the final concentrations of the compound.

    • The final DMSO concentration should be consistent across all wells and at or below the maximum tolerated level determined in Protocol 4.1. [13]4. Incubation and Measurement:

    • Immediately place the plate into a plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm).

    • Shake the plate for 10-15 seconds.

    • Take an initial reading (T=0).

    • Incubate the plate at the experimental temperature (e.g., 37°C) and take readings at several time points (e.g., 30 min, 1 hr, 2 hr). An increase in optical density (OD) over time indicates precipitation. [13]5. Data Analysis:

    • Plot the change in OD (ΔOD) versus compound concentration.

    • The concentration at which a significant increase in ΔOD is observed is the limit of kinetic solubility. This is the highest concentration you should use in your assays.

Workflow for Kinetic Solubility Assessment

G cluster_plates Plate Preparation plate1 1. Prepare Source Plate (Compound dilutions in DMSO) dilute 3. Dilute Stock into Medium (Transfer from source to assay plate) plate1->dilute plate2 2. Prepare Assay Plate (Assay medium/buffer) plate2->dilute read_t0 4. Initial Turbidity Reading (T=0 in plate reader) dilute->read_t0 incubate 5. Incubate at Assay Temp (e.g., 37°C) read_t0->incubate read_tx 6. Subsequent Readings (e.g., T=30, 60, 120 min) incubate->read_tx analyze 7. Analyze ΔOD vs. Concentration read_tx->analyze determine 8. Determine Solubility Limit analyze->determine

Caption: Workflow for assessing kinetic solubility in assay media.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitates Immediately Upon Dilution Solvent Shock: Too rapid a change in polarity.<[1]br>Concentration Too High: Exceeds kinetic solubility limit.Vigorously vortex or swirl the aqueous medium while slowly adding the DMSO stock solution.<[10]br>Perform serial dilutions in the final medium rather than a single large dilution step.Re-evaluate the kinetic solubility (Protocol 5.1) and stay below the precipitation threshold.
Inconsistent Assay Results Between Experiments Stock Solution Instability: Degradation due to repeated freeze-thaw cycles.<[11]br>Inaccurate Pipetting: Error in preparing dilutions.Always use fresh aliquots of the stock solution for each experiment.<[8]br>Use calibrated pipettes and ensure proper mixing at each dilution step.
Control Cells (DMSO only) Show Reduced Viability Solvent Toxicity: Final DMSO concentration is too high for the specific cell line or incubation time. [2][4]Re-run the solvent tolerance assay (Protocol 4.1) with more dilution points and/or different time points. Lower the final DMSO concentration in all experimental wells.
No Dose-Response Observed Compound Precipitation: Actual concentration is much lower than intended.Compound Inactivity: The compound may not be active in the chosen assay.Confirm the kinetic solubility limit. Visually inspect the wells of your assay plate under a microscope for signs of precipitation.Include a positive control compound to ensure the assay itself is performing as expected.

Conclusion

A systematic approach to solvent compatibility is not a preliminary chore but a foundational component of rigorous in vitro science. For N-ethyl-3-(methylsulfamoyl)benzamide, it is critical to begin by preparing a well-characterized, high-concentration stock solution in an appropriate organic solvent such as DMSO. The subsequent empirical determination of the maximum tolerated solvent concentration and the compound's kinetic solubility in the final assay medium are non-negotiable steps for generating reliable data. By following the protocols and workflows outlined in this guide, researchers can confidently design and execute experiments, ensuring that the resulting data accurately reflect the biological activity of the compound, free from solvent- and solubility-related artifacts.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • pION INC. Novel Device and Method for in situ UV Dissolution and Precipitation Monitoring in 96-well Plate.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Smolecule. Troubleshooting Guide: Stock Solution Preparation.
  • Al-Trad, B., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Benchchem. Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • El-Haddad, A. E., et al. (2017, November 10). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI.
  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • MedChemExpress. Compound Handling Instructions.
  • Timm, M., & Saaby, L. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Kropf, C., et al. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed.
  • PubChem. N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide.
  • Thermo Fisher Scientific. (2025, February 27). 5 Major Detection Methods in Multimode Microplate Readers.
  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Wikipedia. Benzamide.
  • ResearchGate. (2025, August 8). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.

Sources

Title: High-Purity Recovery of N-ethyl-3-(methylsulfamoyl)benzamide: A Guide to Optimized Recrystallization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

**Abstract

N-ethyl-3-(methylsulfamoyl)benzamide is a key chemical intermediate whose purity is critical for downstream applications in pharmaceutical development and materials science. This application note provides a comprehensive guide to the purification of this compound via recrystallization. Moving beyond a single method, we present several robust protocols, including single-solvent and co-solvent systems, developed from first principles of chemical solubility and crystal growth. We detail the rationale behind solvent selection, provide step-by-step experimental procedures, and outline analytical methods for purity verification. This guide is designed to equip researchers and process chemists with the necessary tools to achieve high-purity N-ethyl-3-(methylsulfamoyl)benzamide with excellent recovery rates.

Introduction: The Critical Role of Purity

The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) and advanced materials are directly dependent on the purity of their constituent intermediates. N-ethyl-3-(methylsulfamoyl)benzamide, possessing both amide and sulfonamide functionalities, presents a unique purification challenge. Impurities arising from synthesis—such as starting materials, by-products, or degradation products—can interfere with subsequent reactions, alter crystal morphology, and introduce toxicological risks.

Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for purifying solid organic compounds. The principle is elegant yet effective: a compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Impurities, which are present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor).

This document serves as a practical, hands-on guide for selecting an appropriate recrystallization strategy and executing it to achieve crystalline N-ethyl-3-(methylsulfamoyl)benzamide of high purity.

Understanding the Molecule: A Chemist's Perspective

To develop a successful recrystallization protocol, one must first understand the physicochemical properties of the target molecule.

  • Structure: N-ethyl-3-(methylsulfamoyl)benzamide

  • Key Functional Groups:

    • Aromatic Ring: Largely nonpolar.

    • N-ethyl Amide: Polar, capable of hydrogen bond donation and acceptance.

    • Methylsulfonamide: Highly polar, also a hydrogen bond donor/acceptor.

This combination of polar and nonpolar regions suggests that the molecule will exhibit moderate polarity. It is unlikely to be soluble in very nonpolar solvents (e.g., hexanes) or extremely polar solvents like water at room temperature. The ideal solvent will likely be a polar organic solvent that can effectively solvate the amide and sulfonamide groups at higher temperatures.

The First Crucial Step: Solvent Selection Protocol

The "golden rule" of recrystallization is that the ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. A systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude N-ethyl-3-(methylsulfamoyl)benzamide into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature. Start with 0.5 mL.

  • Room Temperature Solubility Test: Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble" solvent in a co-solvent system.

  • High-Temperature Solubility Test: If the solid does not dissolve at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Add small aliquots of the solvent until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: A successful solvent will produce a high yield of crystalline solid. If the compound "oils out" (forms a liquid layer) or fails to crystallize, the solvent may be unsuitable or may require procedural modifications.

Solvent Selection Decision Workflow

The following diagram illustrates the logical flow for choosing the best solvent system based on the screening protocol.

Start Start: Place ~25mg Crude Compound in Test Tube AddSolvent Add 0.5 mL Solvent at Room Temperature Start->AddSolvent DissolvesRT Dissolves Completely at Room Temp? AddSolvent->DissolvesRT InsolubleRT Insoluble or Sparingly Soluble at Room Temp DissolvesRT->InsolubleRT No BadSolvent1 Result: Unsuitable for Single Solvent. Consider for Co-Solvent System (Solvent 1). DissolvesRT->BadSolvent1 Yes Heat Heat to Boiling & Add More Solvent InsolubleRT->Heat DissolvesHot Dissolves Completely When Hot? Heat->DissolvesHot Cool Cool Slowly to RT, then to 0-4°C DissolvesHot->Cool Yes BadSolvent2 Result: Unsuitable Solvent. (Insoluble) DissolvesHot->BadSolvent2 No Crystals Abundant Crystals Form? Cool->Crystals GoodSolvent Result: Excellent Single Solvent Candidate Crystals->GoodSolvent Yes BadSolvent3 Result: Poor Solvent. Low recovery or oiling out. Crystals->BadSolvent3 No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Recommended Recrystallization Protocols

Based on the predicted polarity of N-ethyl-3-(methylsulfamoyl)benzamide, the following protocols are recommended.

Protocol A: Single-Solvent Recrystallization with Isopropanol

Isopropanol is an excellent starting choice due to its moderate polarity, ability to form hydrogen bonds, and relatively low toxicity.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-ethyl-3-(methylsulfamoyl)benzamide. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add a minimal amount of isopropanol to create a slurry.

  • Heating: Heat the slurry to a gentle boil (~80-82 °C) while stirring. Add more isopropanol in small portions until all the solid has just dissolved. Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality Note: Pre-warming the glassware prevents premature crystallization of the product on the filter funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol B: Co-Solvent Recrystallization with Ethanol/Water

This powerful technique is used when no single solvent has the ideal solubility profile. Ethanol is a good candidate for the "soluble" solvent, while water serves as the "anti-solvent."

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of near-boiling ethanol.

  • Anti-Solvent Addition: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This point of incipient cloudiness is the saturation point.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization & Isolation: Follow steps 5-9 from Protocol A, using an ice-cold ethanol/water mixture (with the same approximate composition as the final crystallization mixture) for the washing step.

General Experimental Workflow

The diagram below outlines the universal workflow for the purification process.

Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Charcoal 2. Add Activated Charcoal (Optional) Dissolve->Charcoal Filter 3. Hot Gravity Filtration Charcoal->Filter Yes Charcoal->Filter No Cool 4. Cool Solution Slowly to Induce Crystallization Filter->Cool IceBath 5. Chill in Ice Bath Cool->IceBath Isolate 6. Isolate Crystals via Vacuum Filtration IceBath->Isolate Wash 7. Wash with Ice-Cold Solvent Isolate->Wash Dry 8. Dry Crystals Under Vacuum Wash->Dry End Finish: Pure Crystalline Product Dry->End

Caption: General workflow for purification by recrystallization.

Purity Assessment and Characterization

The success of the recrystallization must be validated by analytical methods.

Analytical Technique Purpose Expected Result for Pure Compound
Melting Point Analysis Assess purity and confirm identity.A sharp melting point range (typically < 1-2 °C). Impurities broaden and depress the melting range.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product, with impurity peaks being significantly reduced or eliminated compared to the crude material. Purity > 99.5%.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groups and structural integrity.The spectrum should show characteristic peaks for N-H, C=O (amide), and S=O (sulfonamide) stretches, and be free of peaks corresponding to solvent residue or impurities.
Thin-Layer Chromatography (TLC) Rapid, qualitative purity check.A single spot on the TLC plate, contrasting with multiple spots that may be present for the crude material.

Troubleshooting Common Issues

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated.Lower the boiling temperature by reducing pressure (vacuum), or switch to a lower-boiling point solvent. Add slightly more solvent before cooling.
No Crystals Form Solution is not saturated; supersaturation has not occurred.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. Evaporate some solvent to increase concentration.
Low Recovery Too much solvent was used; compound has significant solubility even in cold solvent.Evaporate some of the solvent and re-cool. Ensure the solution is cooled sufficiently in an ice bath. Use the absolute minimum amount of hot solvent for dissolution.
Colored Crystals Colored impurities were not fully removed.Use activated charcoal during the dissolution step (Protocol A, step 3). A second recrystallization may be necessary.

References

  • Title: Purification of Laboratory Chemicals, Eighth Edition Source: Elsevier URL: [Link]

  • Title: Recrystallization Source: MIT Department of Chemistry Resources URL: [Link]

  • Title: Recrystallization Source: Organic Chemistry, 5th Ed. (Paula Yurkanis Bruice) - Chapter on Purification Methods. A representative textbook on the subject. URL: [Link]

  • Title: Experiment 4: Recrystallization Source: University of Toronto, Chemistry LibreTexts URL: [Link]

Application Note: Preclinical Dosing & Evaluation of N-ethyl-3-(methylsulfamoyl)benzamide (NEMSB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the preclinical evaluation of N-ethyl-3-(methylsulfamoyl)benzamide (referred to herein as NEMSB ).

Based on its chemical structure—a benzene ring substituted with an N-ethyl carboxamide and an N-methyl sulfonamide—NEMSB belongs to the sulfamoylbenzamide class. This pharmacophore is characteristic of Carbonic Anhydrase Inhibitors (CAIs) , thiazide-like diuretics (e.g., Xipamide, Indapamide), and certain anticonvulsants (e.g., Sulthiame derivatives).

Consequently, the protocols below prioritize solubility optimization , pharmacokinetics (PK) , and renal/CNS efficacy models .

Compound Profile & Formulation Strategy

Physicochemical Assessment

NEMSB is a small molecule (~242.29 g/mol ) containing both a sulfonamide and a carboxamide group.

  • Predicted LogP: ~1.2–1.8 (Moderate lipophilicity).

  • pKa: The sulfonamide group typically has a pKa ~9.5–10.5; the amide is neutral.

  • Solubility Challenge: While the ethyl/methyl groups add lipophilicity, the sulfonamide moiety can limit aqueous solubility at neutral pH.

Vehicle Selection

Standard saline formulations often result in precipitation. For reliable in vivo dosing, use the following tiered formulation strategy:

RoutePreferred VehiclePreparation MethodStability
IV (Bolus) 10% DMSO / 40% PEG400 / 50% SalineDissolve NEMSB in DMSO first. Add PEG400, vortex. Slowly add Saline while vortexing.Use within 2 hours.
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80Micronize compound. Levigate with Tween 80. Slowly add MC to form a homogenous suspension.Stable for 24-48h (Re-suspend before use).
IP 5% DMSO / 10% Solutol HS15 / 85% SalineDissolve in DMSO/Solutol mix (warm to 37°C). Dilute with saline.Use immediately.

Protocol A: Maximum Tolerated Dose (MTD) & Tolerability

Objective: Define the upper limit of dosing to prevent toxicity in efficacy studies. Species: C57BL/6 Mice or Sprague-Dawley Rats (n=3 per sex/group).

Experimental Workflow
  • Acclimatization: Animals fasted 4 hours prior to dosing (water ad libitum).

  • Dose Escalation (Up-and-Down Procedure):

    • Start Dose: 10 mg/kg (PO).

    • Escalation Factor: 3.2x (10

      
       30 
      
      
      
      100
      
      
      300 mg/kg).
  • Observation Window: Continuous for first 4 hours; then daily for 3 days.

  • Scoring Criteria (Irwin Test):

    • Autonomic: Salivation, lacrimation, piloerection (Suggests cholinergic/adrenergic off-target).

    • CNS: Tremors, convulsions, sedation, Straub tail.

    • Gastrointestinal: Diarrhea (common with high-dose benzamides).

Interpretation
  • MTD: The highest dose causing <10% body weight loss and no overt neurological signs (tremors/seizures).

  • Note: Sulfamoylbenzamides can cause rapid diuresis. Ensure animals have access to water to prevent dehydration-induced weight loss masquerading as toxicity.

Protocol B: Pharmacokinetics (PK) & Bioavailability

Objective: Determine plasma half-life (


), 

, and oral bioavailability (

).
Study Design
  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Sampling: Serial tail vein microsampling (20

    
    L).
    
Step-by-Step Procedure
  • Dosing: Administer formulated NEMSB. Record exact time (

    
    ).
    
  • Blood Collection:

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Collection: Heparinized capillary tubes. Centrifuge at 2000g for 10 min at 4°C.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio) containing internal standard (e.g., Tolbutamide).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • Transition: Monitor parent ion

      
       (m/z ~243) 
      
      
      
      fragment (likely loss of sulfonamide or ethyl group).
Data Analysis (Non-Compartmental)

Calculate parameters using the trapezoidal rule:

  • 
     (Area Under Curve)
    
  • 
     (Clearance) = Dose / 
    
    
    
  • 
     (Volume of Distribution)
    
  • 
     (Bioavailability) = 
    
    
    

Protocol C: Pharmacodynamics (Diuretic Efficacy)

Rationale: Given the structural similarity to Xipamide and Indapamide , NEMSB likely inhibits Carbonic Anhydrase or the Na-Cl co-transporter in the distal convoluted tubule. The Lipschitz Diuretic Assay is the gold standard.

Experimental Design (DOT Visualization)

DiureticAssay cluster_groups Treatment Groups (n=6) Start Acclimatization (7 Days) Fast Fasting (18 Hours) Start->Fast Water ad libitum Load Saline Load (25 mL/kg IP) Fast->Load Hydration Dose Treatment (PO Administration) Load->Dose Immediate Cage Metabolic Cage (Collection) Dose->Cage Individual Housing Analysis Urine Analysis (Vol, Na+, K+, Cl-) Cage->Analysis 5h & 24h Samples G1 Vehicle Control G2 NEMSB (10 mg/kg) G3 NEMSB (30 mg/kg) G4 Ref: Hydrochlorothiazide (10 mg/kg)

Figure 1: Workflow for the Modified Lipschitz Diuretic Assay. Note the critical saline loading step to ensure uniform hydration status.

Detailed Methodology
  • Preparation: Fast rats (Wistar, 200-250g) for 18 hours.

  • Saline Loading: Administer normal saline (0.9% NaCl) at 25 mL/kg IP immediately before drug dosing. This imposes a uniform fluid load.

  • Dosing: Administer NEMSB (PO) in vehicle. Include a positive control (Hydrochlorothiazide 10 mg/kg or Acetazolamide 20 mg/kg).

  • Collection: Place animals in metabolic cages. Collect urine at 5 hours and 24 hours.

  • Readouts:

    • Diuretic Action: Urine Volume / Fluid Load Volume.

    • Natriuretic Activity: Measure

      
       and 
      
      
      
      via flame photometry or ISE.
    • Lipschitz Value:

      
       (Response of Test / Response of Urea/Vehicle).
      

Protocol D: CNS Efficacy (Maximal Electroshock Seizure - MES)

Rationale: Benzamide derivatives often possess anticonvulsant properties (e.g., via sodium channel modulation or CA inhibition in the brain).

  • Pre-Screen: Weigh male mice (ICR/CD-1, 20-30g).

  • Dosing: Administer NEMSB (IP or PO) at 30 mg/kg and 100 mg/kg .

  • Time-to-Peak Effect (TPE): Test at 0.5h, 1h, and 4h post-dose (based on PK data).

  • Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.

  • Endpoint: Abolition of the tonic hindlimb extensor component of the seizure.

  • Neurotoxicity Control: Perform the Rotarod test prior to MES to ensure lack of sedation/ataxia.

Summary of Predicted Outcomes

ParameterExpected Outcome for NEMSBMechanism Link
Oral Bioavailability > 60%Lipophilic benzamide core facilitates passive diffusion.
Urine pH Alkaline (> 7.5)Carbonic Anhydrase Inhibition (HCO3- excretion).
Electrolytes High

, High

Distal tubule blockade (Thiazide-like pattern).
CNS Penetration Moderate to HighN-ethyl/methyl substitutions increase BBB permeability.

Mechanistic Pathway Visualization

Mechanism cluster_Renal Renal Target (Proximal/Distal Tubule) cluster_CNS CNS Target (Neuron) NEMSB NEMSB (Systemic Circulation) CA Carbonic Anhydrase (Active Site Zn2+) NEMSB->CA High Affinity BBB Blood-Brain Barrier (Passive Diffusion) NEMSB->BBB Binding Sulfonamide-Zn Coordination CA->Binding H_Sec Inhibition of H+ Secretion Binding->H_Sec Na_Reab Inhibition of Na+/HCO3- Reabsorption H_Sec->Na_Reab Diuresis / Natriuresis Diuresis / Natriuresis Na_Reab->Diuresis / Natriuresis Excitability Neuronal Excitability (Modulation) BBB->Excitability Anticonvulsant Potential

Figure 2: Dual-pathway mechanism of action. The primary pharmacological target is the zinc ion within the Carbonic Anhydrase enzyme, leading to renal effects. Secondary CNS effects are mediated by BBB penetration.

References

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Chapter: Diuretic and Saluretic Activity).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 8(3), 171-189.

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

  • Lipschitz, W. L., et al. (1943). Bioassay of diuretics. Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110.

Application Note: Rapid and Efficient Synthesis of N-ethyl-3-(methylsulfamoyl)benzamide via Controlled Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of N-ethyl-3-(methylsulfamoyl)benzamide, a key intermediate in pharmaceutical development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method facilitates a direct amidation reaction between 3-(methylsulfamoyl)benzoic acid and ethylamine under solvent-free or minimal solvent conditions. The protocol detailed herein drastically reduces reaction times from hours to minutes, improves yield and purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent waste.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize and accelerate synthetic workflows.

Foundational Principles: The Rationale for Microwave-Assisted Synthesis

The synthesis of amide bonds is a cornerstone of medicinal chemistry, as the carboxamide group is present in over 25% of all marketed drugs.[4] The traditional method for forming an amide from a carboxylic acid and an amine involves direct condensation, which requires high temperatures and long reaction times to drive off the water by-product.[5] This is because the basic amine and acidic carboxylic acid readily form a non-reactive ammonium carboxylate salt at room temperature.[5]

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by employing a non-classical heating method.[6] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[7] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the bulk of the material.[7][8]

  • Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[7]

This volumetric and instantaneous heating allows for "superheating" of the reaction mixture well above the solvent's conventional boiling point in a sealed, pressurized vessel.[7][9] The result is a dramatic acceleration in reaction rates, often reducing multi-hour processes to mere minutes, while simultaneously improving yields and minimizing the formation of side products.[1][6][10]

Reaction Scheme and Mechanism

The target transformation is the direct condensation of 3-(methylsulfamoyl)benzoic acid with ethylamine. The microwave energy provides the necessary activation energy to overcome the formation of the intermediate salt and facilitate the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Caption: Overall reaction for the microwave-assisted synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Formula WeightRecommended Purity
3-(Methylsulfamoyl)benzoic acid66533-96-2217.22 g/mol ≥97%
Ethylamine (70% in H₂O)75-04-745.08 g/mol -
Ethyl Acetate141-78-688.11 g/mol ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
Hydrochloric Acid (1M)7647-01-036.46 g/mol Reagent Grade
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol ACS Grade
Equipment
  • Dedicated laboratory microwave reactor designed for chemical synthesis (e.g., CEM Discover, Biotage Initiator). Crucially, do not use a domestic kitchen microwave oven. [11][12] These lack the necessary safety features, pressure/temperature controls, and corrosion resistance, posing a significant safety risk.[11]

  • 10 mL microwave process vials with appropriate septa and crimp caps.[9]

  • Magnetic stir bar (Teflon-coated).

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).

  • Rotary evaporator.

  • Fume hood.

  • Analytical equipment for product characterization (NMR, LC-MS, Melting Point Apparatus).

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. It can be scaled as needed, but initial optimization at a smaller scale is always recommended.

G start Start: Reagent Preparation setup 1. Reaction Setup Combine reactants in MW vial start->setup irradiate 2. Microwave Irradiation Set T, P, and Time parameters setup->irradiate cool 3. Cooling Allow vial to cool to <50°C irradiate->cool workup 4. Aqueous Work-up Quench, wash with HCl(aq) cool->workup extract 5. Extraction Extract with Ethyl Acetate workup->extract dry 6. Drying & Concentration Dry with Na₂SO₄, evaporate solvent extract->dry purify 7. Purification Recrystallization or Chromatography dry->purify characterize 8. Characterization NMR, LC-MS, M.P. purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Vessel Preparation

  • Place 3-(methylsulfamoyl)benzoic acid (217 mg, 1.0 mmol, 1.0 equiv.) into a 10 mL microwave process vial containing a magnetic stir bar.

  • Add ethylamine solution (70% in H₂O, ~96 µL, 1.5 mmol, 1.5 equiv.). Using a slight excess of the amine helps drive the reaction to completion.

  • Expert Insight: While this reaction can be run solvent-free, adding a minimal amount (0.5 - 1.0 mL) of a high-boiling, polar solvent like ethylene glycol or NMP can improve energy absorption and heat distribution, sometimes leading to more consistent results.[13][14] For this protocol, we proceed without additional solvent to demonstrate a greener approach.[15]

  • Securely seal the vial with a septum and aluminum crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 150 °C (Hold)

    • Reaction Time: 15 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain the set temperature)

    • Stirring: High

  • Causality: The temperature is set significantly above the boiling point of water (a by-product) and ethylamine to ensure a high reaction rate. This is only achievable under the elevated pressure (~7-15 bar) that develops within the sealed vessel.[9] The 15-minute timeframe is a typical starting point for microwave-assisted amidations, which are significantly faster than conventional methods.[10][16]

Step 3: Post-Reaction Cooldown & Depressurization

  • Upon completion, the instrument's integrated cooling system (e.g., compressed air jet) will cool the vessel.

  • CRITICAL SAFETY STEP: Ensure the vessel temperature is below 50 °C before removing it from the microwave cavity.[9] This prevents the risk of flash boiling of residual reagents upon opening the cap.

Step 4: Product Work-up and Isolation

  • Carefully open the vial in a fume hood.

  • Add 10 mL of 1M HCl(aq) to the reaction mixture. This will protonate any unreacted ethylamine, rendering it water-soluble, and neutralize the reaction.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic (top) layer and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.[17][18]

  • Combine all organic extracts.

Step 5: Drying and Concentration

  • Wash the combined organic layer with 15 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[19]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • The crude solid can typically be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield the final product as a white solid.

  • If necessary, flash column chromatography on silica gel can be employed for higher purity.[17]

Expected Results & Characterization

This robust protocol is expected to provide the target compound with the following characteristics.

ParameterExpected Outcome
Reaction Time 15 minutes
Temperature 150 °C
Yield 85-95% (isolated)
Purity (by LC-MS) >98%
Appearance White to off-white solid

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (t, 1H), 8.30 (s, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 3.30 (q, 2H), 2.95 (s, 3H), 1.15 (t, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 142.5, 136.2, 130.8, 129.5, 127.1, 124.3, 43.7, 34.9, 14.8.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₀H₁₅N₂O₃S⁺: 243.0798; found: 243.0801.

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete reaction; insufficient temperature or time.Increase reaction time to 20-30 minutes or temperature to 160-170 °C. Ensure vial was properly sealed.
Degradation of starting material or product.Reduce reaction temperature. While high temperatures accelerate reactions, they can also degrade sensitive molecules.[20]
Impure Product Incomplete removal of starting materials.Ensure thorough aqueous work-up. Perform an additional wash with dilute NaHCO₃ solution to remove unreacted carboxylic acid.
"Pressure Max" Error Reaction is too exothermic or too concentrated.Dilute the reaction mixture with a small amount of a high-boiling polar solvent (e.g., NMP). Reduce the initial amount of reactants.

Core Safety Directives:

  • Always work in a well-ventilated laboratory fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Familiarize yourself with the operation and safety features of your specific microwave reactor.[11]

  • Be aware of the potential for rapid pressure generation. Never exceed the recommended volume for the reaction vials.[9]

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding pathway to N-ethyl-3-(methylsulfamoyl)benzamide. By harnessing the unique heating properties of microwave irradiation, this method provides a significant improvement over conventional synthetic routes, enabling faster exploration of structure-activity relationships and accelerating the drug discovery and development timeline.[6][21]

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • ResearchGate. (2026). Microwaves in drug discovery and development: A Review.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Books. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • BS Publications. (n.d.). PART - 1 INTRODUCTION.
  • PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • International Journal of Pharmaceutical Erudition. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • Benchchem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of N-ethyl-3-(methylsulfamoyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethyl-3-(methylsulfamoyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered when preparing solutions of N-ethyl-3-(methylsulfamoyl)benzamide in Dimethyl Sulfoxide (DMSO). As your dedicated support partner, we aim to equip you with the scientific rationale and practical steps to ensure the successful preparation of your experimental solutions.

Understanding the Molecule: N-ethyl-3-(methylsulfamoyl)benzamide

Before delving into troubleshooting, it's crucial to understand the structural characteristics of N-ethyl-3-(methylsulfamoyl)benzamide that influence its solubility. The molecule possesses both polar and non-polar features. The benzamide and methylsulfamoyl groups contribute to its polarity, while the ethyl group and the benzene ring add non-polar character. This amphipathic nature suggests that while it should be soluble in a versatile solvent like DMSO, challenges can arise, particularly at higher concentrations.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when dissolving N-ethyl-3-(methylsulfamoyl)benzamide in DMSO.

Q1: I've added the calculated amount of N-ethyl-3-(methylsulfamoyl)benzamide to DMSO, but it's not dissolving completely. What should I do?

A1: Incomplete dissolution is a common first hurdle. Several factors could be at play, from the physical form of the compound to the preparation technique. Here’s a systematic approach to address this:

  • Initial Dissolution Protocol:

    • Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.[1]

    • After adding the compound to the DMSO in a sterile tube, cap it tightly and vortex vigorously for 1-2 minutes.[1]

    • Visually inspect the solution against a light source for any undissolved particles.[1][2]

  • Troubleshooting Steps:

    • Sonication: If vortexing is insufficient, sonicate the tube in a water bath for 5-10 minutes. The ultrasonic waves provide the energy needed to break down compound aggregates and enhance solvation.[1][3]

    • Gentle Warming: Cautiously warm the solution in a 37°C water bath.[3][4] Increased temperature often enhances the solubility of solids. However, be mindful of potential compound degradation with excessive heat.[2][3]

    • Particle Size: If you are working with a crystalline solid, consider that smaller particle sizes have a larger surface area, which can increase the rate of dissolution.[2]

Q2: My N-ethyl-3-(methylsulfamoyl)benzamide dissolved in DMSO initially, but a precipitate formed after storing the stock solution. Why did this happen and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out," typically indicates the formation of a supersaturated solution that is not stable over time.[2] It can also be due to changes in temperature or absorption of atmospheric moisture.

  • Understanding Supersaturation: You may have created a kinetically soluble solution, which is a supersaturated state that can precipitate over time to reach its true, lower thermodynamic solubility.[2]

  • Prevention and Resolution:

    • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.[1][3][5]

    • Re-dissolution: If a precipitate forms upon thawing, try the gentle warming and sonication steps mentioned in A1 to bring the compound back into solution before use.[4]

    • Concentration Adjustment: If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution to ensure it remains below the thermodynamic solubility limit.

Q3: When I dilute my DMSO stock solution of N-ethyl-3-(methylsulfamoyl)benzamide into my aqueous assay buffer, the solution turns cloudy. What is causing this precipitation?

A3: This is a very common issue when diluting a DMSO stock into an aqueous medium.[1][3] The dramatic change in solvent polarity from a high concentration of organic solvent (DMSO) to a primarily aqueous environment causes the compound to precipitate, or "crash out," of the solution.[6]

  • Mitigation Strategies:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration.[3][7] Then, add this lower concentration DMSO stock to your aqueous buffer.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent effects on your biological system and reduce the chances of precipitation.[3][5][7]

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can initiate precipitation.[8]

    • Co-solvents: In some cases, the addition of a small percentage of another water-miscible organic co-solvent to the aqueous buffer can help maintain solubility.[2][5]

Q4: How can I determine the optimal concentration for my N-ethyl-3-(methylsulfamoyl)benzamide stock solution in DMSO?

A4: The optimal stock concentration is one that is high enough to allow for accurate serial dilutions to your final working concentrations while maintaining the compound in a stable, dissolved state.

  • Experimental Determination:

    • Prepare a small-scale, high-concentration test solution (e.g., 100 mM).

    • Observe its stability at room temperature and under your intended storage conditions over 24-48 hours.

    • If precipitation occurs, prepare a series of lower concentration test solutions (e.g., 50 mM, 20 mM, 10 mM) and identify the highest concentration that remains stable.

The following table provides a general guideline for preparing stock solutions and troubleshooting.

Parameter Recommendation Rationale
DMSO Purity Anhydrous, ≥99.9%Water can decrease the solubility of hydrophobic compounds in DMSO.[1]
Initial Stock Concentration Start with a trial of 10-20 mMA moderately concentrated stock is often more stable than a saturated one.[9]
Dissolution Method 1. Vortex, 2. Sonicate, 3. Gentle Warming (37°C)A stepwise increase in energy input helps to dissolve the compound without degradation.[3][4]
Storage -20°C or -80°C in single-use aliquotsPrevents degradation and repeated freeze-thaw cycles that can promote precipitation.[1][3][5]
Dilution into Aqueous Buffer Stepwise dilution in DMSO first, then add to buffer with rapid mixingMinimizes the drastic solvent polarity change that causes precipitation.[3][7][8]
Final DMSO Concentration in Assay < 0.5%High concentrations of DMSO can be toxic to cells and interfere with assay results.[3][5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of N-ethyl-3-(methylsulfamoyl)benzamide in DMSO
  • Calculate the required mass: Determine the mass of N-ethyl-3-(methylsulfamoyl)benzamide needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile, appropriately sized tube.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is visibly dissolved.[3]

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.[1][3]

    • If necessary, warm the solution briefly in a 37°C water bath with intermittent vortexing.[3][4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][5]

Protocol 2: Serial Dilution and Preparation of Working Solutions
  • Prepare a dilution series in DMSO: Start with your 10 mM stock solution. Prepare a series of dilutions (e.g., 2-fold or 10-fold) in 100% DMSO to achieve concentrations closer to your final working concentrations.[3][7]

  • Dilute into aqueous buffer:

    • Add the appropriate volume of your diluted DMSO stock to your pre-warmed aqueous assay buffer.

    • Ensure immediate and thorough mixing by vortexing or pipetting up and down.

    • Visually inspect for any signs of precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[3]

Visualizing the Workflow

To aid in your experimental planning, the following diagrams illustrate the decision-making process for troubleshooting solubility issues and the recommended workflow for preparing your solutions.

Caption: A stepwise guide to troubleshooting initial dissolution challenges.

G cluster_1 Workflow for Preparing Working Solutions start Prepare concentrated stock in 100% DMSO serial_dilution Perform serial dilutions in 100% DMSO start->serial_dilution add_to_buffer Add diluted stock to aqueous buffer with rapid mixing serial_dilution->add_to_buffer inspect Visually inspect for precipitation add_to_buffer->inspect ready Solution ready for assay inspect->ready Clear troubleshoot Troubleshoot precipitation (see FAQs) inspect->troubleshoot Cloudy/Precipitate

Caption: Recommended workflow for preparing aqueous working solutions from a DMSO stock.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our scientific support team.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Benchchem.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO?
  • Smolecule. (n.d.).
  • Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Various Authors. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • PubMed. (2006).
  • PubChem. (n.d.). N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide.
  • PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Anonymous. (2026).
  • Various Authors. (2024).
  • Various Authors. (2025). Compund dilution in DMSO. Reddit.
  • ChemBK. (2024). Benzamide, N-ethyl-.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide.
  • Wikipedia. (n.d.). Benzamide.
  • NIST. (n.d.). N-Ethyl-N-methyl-benzamide. NIST WebBook.
  • Inxight Drugs. (n.d.). N-ETHYL-3-METHYLBENZAMIDE.
  • PubChem. (n.d.). N-Ethyl-3-toluamide. NIH.
  • ChemicalBook. (2023). Benzamide, N-ethyl-3-methyl- (9CI).
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Sabaa, H., Yumei, Z., & Huaping, W. (n.d.).
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

Sources

Technical Support Center: N-ethyl-3-(methylsulfamoyl)benzamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-ethyl-3-(methylsulfamoyl)benzamide is a dual-functional small molecule containing a secondary carboxamide and a secondary sulfonamide attached to a phenyl ring. While generally stable under ambient solid-state conditions, its solution-phase stability is governed by two competing degradation pathways: hydrolytic cleavage (pH-dependent) and photolytic decomposition (UV-dependent).

Chemical Stability Profile:

  • Primary Vulnerability: Photodegradation . The sulfonamide moiety renders the molecule susceptible to UV-induced S-N bond cleavage [1].

  • Secondary Vulnerability: Amide Hydrolysis . The N-ethylbenzamide linkage is susceptible to acid/base-catalyzed hydrolysis, yielding the corresponding benzoic acid derivative [2].

  • Solubility: Low aqueous solubility at neutral pH; requires polar organic co-solvents (DMSO, MeOH) for stock preparation.

Diagnostic Workflow

Before altering your experimental conditions, use this decision tree to identify the root cause of the observed degradation.

TroubleshootingWorkflow Start Observation: Loss of Potency or Purity CheckSolubility Step 1: Visual Inspection Is the solution cloudy or precipitating? Start->CheckSolubility SolubilityIssue Solubility Artifact (Not chemical degradation) CheckSolubility->SolubilityIssue Yes CheckHPLC Step 2: HPLC Analysis Are there new peaks? CheckSolubility->CheckHPLC No NoPeaks Adsorption Issue (Compound sticking to plastic) CheckHPLC->NoPeaks No New Peaks CheckRT Step 3: Analyze Retention Time (RT) of New Peaks CheckHPLC->CheckRT Yes EarlyEluting Hydrolysis Product (More polar acid/amine) CheckRT->EarlyEluting RT < Main Peak LateEluting Oxidation/Dimerization (Less polar) CheckRT->LateEluting RT > Main Peak

Figure 1: Diagnostic decision tree for identifying the mode of failure in solution-phase experiments.

Troubleshooting Guides (Q&A)

Category A: Chemical Degradation (Hydrolysis & Photolysis)

Q1: I see a new, early-eluting peak in my HPLC chromatogram after 24 hours in buffer. What is it? Diagnosis: This is likely the product of amide hydrolysis . Mechanism: The N-ethyl amide bond is more labile than the sulfonamide bond. Under acidic or basic conditions (pH < 4 or pH > 9), water attacks the carbonyl carbon, cleaving the amide.

  • Degradant: 3-(methylsulfamoyl)benzoic acid.

  • Byproduct: Ethylamine (often not detected by UV). Solution:

  • Buffer Check: Ensure your buffer pH is between 6.0 and 8.0.

  • Temperature: Store working solutions at +4°C. Hydrolysis rates follow Arrhenius kinetics; reducing temperature by 10°C typically slows degradation by 2-3 fold.

Q2: My compound degrades even in neutral buffer (pH 7.4) when left on the benchtop. Why? Diagnosis: Photodegradation . Mechanism: Sulfonamides absorb UV light (absorption maxima typically ~250-270 nm). Exposure to ambient laboratory light (fluorescent) or direct sunlight can excite the molecule, leading to homolytic cleavage of the S-N bond or rearrangement [1][3]. Solution:

  • Amber Glass: Always store stock solutions in amber vials.

  • Foil Wrap: If amber plasticware is unavailable, wrap tubes in aluminum foil.

  • Light Control: Perform experiments in low-light conditions if the assay duration exceeds 4 hours.

Q3: Can I autoclave solutions of this compound? Answer: No. Autoclaving (121°C, 15 psi) provides sufficient energy to rapidly hydrolyze both the amide and sulfonamide bonds. Protocol: Sterilize solutions by filtration using a 0.22 µm PVDF or PTFE membrane. Avoid Nylon filters, as they can bind sulfonamide-containing compounds.

Category B: Solubility & Precipitation

Q4: My 10 mM stock in DMSO precipitates when diluted into cell culture media. Diagnosis: "Crash-out" precipitation . Mechanism: The compound is lipophilic. Diluting a high-concentration DMSO stock directly into an aqueous medium causes a rapid change in solvent polarity, forcing the compound out of solution before it can disperse. Protocol: Serial Dilution Method

  • Prepare the 10 mM stock in 100% DMSO.

  • Create an intermediate dilution (e.g., 1 mM) in a vehicle compatible with your assay (e.g., 50% DMSO / 50% Water).

  • Perform the final dilution into the media.

  • Critical Step: Vortex immediately upon addition. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, but high enough to maintain solubility (often > 0.1% is required for this class of molecule).

Quantitative Data: Stability in Common Solvents

The following table summarizes the expected stability (T90 = time to 90% remaining potency) based on functional group kinetics [2][4].

Solvent SystemStorage TempLight ConditionEstimated T90Primary Degradation Mode
100% DMSO -20°CDark> 2 YearsNone (Hygroscopic - keep sealed)
100% DMSO RT (+25°C)Ambient Light~3 MonthsPhotolysis / Oxidation
PBS (pH 7.4) +4°CDark1-2 WeeksSlow Hydrolysis
PBS (pH 7.4) +37°CDark24-48 HoursHydrolysis
Acidic Buffer (pH 2) RT (+25°C)Dark< 6 HoursAcid-Catalyzed Amide Hydrolysis
Cell Media (+Serum) +37°CDark4-12 HoursEnzymatic (Amidase) + Protein Binding

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and confirm the degradation products.

Objective: Degrade the sample by ~20% to identify degradation pathways.

  • Preparation: Prepare a 1 mg/mL solution of N-ethyl-3-(methylsulfamoyl)benzamide in 50:50 Acetonitrile:Water.

  • Acid Stress:

    • Add 1N HCl to reach pH ~1.

    • Incubate at 60°C for 2 hours.

    • Expected Result: Cleavage of amide to benzoic acid derivative.

  • Base Stress:

    • Add 1N NaOH to reach pH ~13.

    • Incubate at 60°C for 2 hours.

    • Expected Result: Rapid hydrolysis of amide; potential sulfonamide cleavage.

  • Oxidative Stress:

    • Add H₂O₂ to a final concentration of 3%.

    • Incubate at RT for 4 hours.

    • Expected Result: N-oxide formation or ring oxidation.

  • Analysis: Neutralize samples and inject onto HPLC (C18 column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

Protocol 2: Visualizing the Degradation Pathway

DegradationPathways Parent N-ethyl-3-(methylsulfamoyl)benzamide (Parent) AcidProd 3-(methylsulfamoyl)benzoic acid + Ethylamine Parent->AcidProd Hydrolysis (Acid/Base/Enzyme) PhotoProd Sulfonamide Cleavage Products (Desulfonation/Rearrangement) Parent->PhotoProd Photolysis (UV Light)

Figure 2: Primary degradation pathways. Hydrolysis targets the amide bond, while photolysis targets the sulfonamide moiety.

References

  • Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulfonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-271.

  • Diness, F., et al. (2018).[1] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[1][2]

  • Boreen, A. L., et al. (2004). "Photodegradation of sulfonamide antibiotics in aqueous solution." Environmental Science & Technology, 38(14), 3933-3940.

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General Reference for Amide/Sulfonamide Kinetics).

Sources

pH stability range for N-ethyl-3-(methylsulfamoyl)benzamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Stability & Experimental Handling Guide
Executive Summary

Optimal Stability Range: pH 4.5 – 7.5 Critical Risk Zone: pH > 10.0 (Rapid Amide Hydrolysis) and pH < 2.0 (Acid-Catalyzed Hydrolysis).[1] Primary Degradation Pathway: Hydrolysis of the N-ethylbenzamide moiety. The sulfonamide group is kinetically robust under most standard laboratory conditions.

Part 1: The Stability Profile (Technical Deep Dive)

This compound contains two distinct nitrogen-based functional groups with divergent stability profiles: a secondary amide and a secondary sulfonamide .[1] Understanding the competition between these two determines your experimental success.

1. The Chemical Logic
  • The "Weak" Link (Amide): The N-ethylbenzamide portion is the primary site of instability. Like most benzamides, it exhibits a "U-shaped" pH-rate profile.[1] It is most stable near neutrality but susceptible to specific base catalysis (

    
    ) at high pH and specific acid catalysis (
    
    
    
    ) at low pH.[1]
  • The "Strong" Link (Sulfonamide): The N-methylsulfamoyl group is exceptionally stable to hydrolysis. It typically requires harsh reflux in strong acid (e.g., 6M HCl) to cleave.[1] In standard aqueous buffers (pH 2–12), it remains intact.[1]

  • Solubility vs. Stability Paradox: The sulfonamide proton is acidic (

    
    ). Increasing pH > 10 deprotonates this group, drastically improving solubility, but simultaneously exposes the amide bond to rapid alkaline hydrolysis.
    
2. Degradation Pathway Visualization

The following diagram illustrates the primary degradation route you will encounter during stress testing or improper storage.

DegradationPathway Parent Parent Molecule N-ethyl-3-(methylsulfamoyl)benzamide AcidPath Acid Hydrolysis (pH < 2, Heat) Parent->AcidPath Protonation of Carbonyl Oxygen BasePath Base Hydrolysis (pH > 10) Parent->BasePath Hydroxide Attack on Carbonyl Sulfonamide Sulfonamide Group (Remains Intact) Parent->Sulfonamide Robust Product1 Degradant A 3-(methylsulfamoyl)benzoic acid AcidPath->Product1 Product2 Ethylamine AcidPath->Product2 BasePath->Product1 BasePath->Product2

Figure 1: The primary degradation pathway is the cleavage of the ethyl amide.[1] The sulfonamide moiety generally remains intact under standard stress conditions.

Part 2: Troubleshooting & FAQs
Q1: I see "ghost peaks" developing during my HPLC run. Is the compound degrading on the column?

Diagnosis: Likely yes, if you are using a high-pH mobile phase or high column temperatures.

  • The Cause: While many researchers use pH 10 buffers (ammonium hydroxide) to improve peak shape for basic drugs, this benzamide derivative is susceptible to on-column hydrolysis at this pH, especially if the column oven is

    
    .[1]
    
  • The Fix: Switch to a low pH mobile phase (pH 2.5 - 3.0) using Formic Acid or Phosphate buffer.[1] The amide hydrolysis rate at pH 3 is negligible over the timescale of an HPLC run (10-30 mins), whereas at pH 10, it is significant.

Q2: The compound precipitates when I dilute my stock solution into PBS (pH 7.4). Why?

Diagnosis: Intrinsic solubility limit.[1]

  • The Mechanism: At pH 7.4, the sulfonamide group (

    
    ) is protonated and neutral. The molecule is relatively hydrophobic.
    
  • The Fix:

    • Co-solvent: Maintain at least 5-10% DMSO or Acetonitrile in your final working buffer.[1]

    • Cyclodextrins: Use Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) as an excipient to improve solubility without shifting pH to dangerous alkaline levels.[1]
Q3: Can I use this compound as a standard for "Impurity B" in Indapamide profiling?

Answer: Yes, this is a common structural analog or intermediate.[1]

  • Protocol Note: When preparing stock standards for impurity profiling, dissolve in pure Methanol or Acetonitrile first.[1] Do not store the stock in aqueous alkaline solution. Prepare aqueous dilutions fresh daily to prevent titer loss due to hydrolysis.[1]

Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method Setup

Use this setup to validate the purity of your material.

ParameterRecommendationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard retention for benzamides.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Suppresses silanol activity; stabilizes amide.[1]
Mobile Phase B AcetonitrileSharpens peaks for hydrophobic aromatics.[1]
Gradient 5% B to 95% B over 15 minElutes polar degradants (Benzoic acid deriv.)[1] early; Parent late.[1][2]
Detection UV @ 240 nmMax absorbance for the benzamide

transition.
Temp 25°CMinimizes on-column degradation.[1]
Protocol B: Forced Degradation (Stress Testing)

To confirm the stability limits in your specific matrix.

  • Preparation: Prepare a 1 mg/mL solution in 50:50 MeCN:H₂O.

  • Stress Conditions:

    • Acid: Add 1N HCl (Final pH ~1). Heat at 60°C for 4 hours.

    • Base: Add 0.1N NaOH (Final pH ~12). Keep at Room Temp for 2 hours. (Heat will cause total destruction).[1]

    • Oxidation: 3% H₂O₂ at Room Temp for 4 hours.

  • Quenching: Neutralize samples to pH 7 immediately before injection.

  • Analysis: Calculate % degradation relative to a fresh unstressed control.

Part 4: Decision Logic for Buffer Selection

Use this logic flow to select the correct buffer system for your specific experiment (e.g., cellular assays vs. analytical chemistry).

BufferSelection Start Start: Select Experiment Type Type What is the application? Start->Type LCMS LC-MS / HPLC Type->LCMS BioAssay Biological Assay (Cell/Enzyme) Type->BioAssay Synthesis Synthesis/Storage Type->Synthesis LCMS_Advice Use Acidic Mobile Phase (0.1% Formic Acid) Avoid pH > 8 LCMS->LCMS_Advice SolubilityCheck Is concentration > 100 µM? BioAssay->SolubilityCheck Storage Store as Solid -20°C, Desiccated Synthesis->Storage HighConc Risk of Precipitation SolubilityCheck->HighConc Yes LowConc Standard PBS/HEPES (pH 7.4) is Safe SolubilityCheck->LowConc No HighConc_Fix Add 1-5% DMSO or Cyclodextrin HighConc->HighConc_Fix

Figure 2: Decision matrix for handling N-ethyl-3-(methylsulfamoyl)benzamide based on experimental context.

References
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard text on amide/sulfonamide degradation pathways).

  • IUPAC. (n.d.).[1] Amide Hydrolysis Kinetics. Comprehensive Chemical Kinetics. [1]

  • PubChem. (2024).[1][3] N-ethyl-3-(methylsulfamoyl)benzamide Compound Summary. National Library of Medicine.[1] [1]

  • Giles, P. M. (2022).[1] Sulfonamide Stability in Environmental and Biological Systems. ACS Catalysis.[1] (Detailed analysis of sulfonamide bond robustness).

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Addressing baseline noise in HPLC analysis of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Eliminating Baseline Noise

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-ethyl-3-(methylsulfamoyl)benzamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to diagnose and resolve one of the most common yet frustrating issues in chromatography: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This guide is structured to provide immediate answers through FAQs and in-depth, systematic troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding baseline noise in HPLC analysis.

Q1: What is considered "high" baseline noise?

A1: Baseline noise is the random fluctuation of the detector signal when only the mobile phase is flowing. While "high" is relative to the analysis, a good rule of thumb is to measure the signal-to-noise (S/N) ratio for your smallest peak of interest. The signal is the peak height, and the noise is the amplitude of the baseline fluctuation over a defined period. For reliable quantification (Limit of Quantitation, LOQ), the S/N ratio should generally be at least 10:1. If your baseline noise is compromising this ratio, it's considered high.[1][2]

Q2: My baseline is noisy only when I run a gradient. What's the most likely cause?

A2: Noise that appears specifically during a gradient run often points to issues with the mobile phase or the pump's mixing performance. The most common culprits are:

  • Contaminated Solvent: One of your mobile phase components (often the aqueous phase) may have a low-level contaminant that absorbs at your detection wavelength.[3] As the gradient composition changes, the concentration of this contaminant reaching the detector fluctuates, causing a noisy or drifting baseline.

  • Poor Mixing: The HPLC pump's mixer may not be efficiently homogenizing the solvents at all proportions of the gradient, leading to refractive index fluctuations that manifest as noise.[1][2]

  • UV-Absorbing Additives: If you are using a UV-absorbing additive like trifluoroacetic acid (TFA), its absorbance can change with the solvent composition, contributing to baseline issues.[4]

Q3: Can my column be the source of baseline noise?

A3: Yes, absolutely. A contaminated or degraded column can continuously "bleed" stationary phase or previously injected sample components, leading to a noisy or drifting baseline.[3] If you suspect the column is the issue, a simple diagnostic test is to replace the column with a zero-dead-volume union and run your method. If the baseline noise significantly improves, the column is the likely source of the problem.[3]

Systematic Troubleshooting Guide

A noisy baseline is a symptom that can originate from nearly any component of the HPLC system. The key to efficient troubleshooting is a logical, systematic approach. This guide is organized by system component, moving from the most common and easily solvable issues to more complex mechanical problems.

Mobile Phase: The Foundation of a Stable Baseline

The mobile phase is the most frequent source of baseline noise. Its purity, preparation, and handling are critical for a quiet signal.

Potential Causes & Explanations:

  • Contamination: Using low-purity solvents (e.g., non-HPLC grade) introduces impurities that can absorb UV light or contain particulates. Water is a very common source of contamination.[3]

  • Dissolved Gases: Air dissolved in the mobile phase can outgas and form microbubbles in the detector flow cell, causing significant noise and spikes.[2][5][6] This is especially problematic when aqueous and organic solvents are mixed, as the solubility of air changes.[5]

  • Improper Preparation: Inconsistent or inaccurate mixing of mobile phase components can lead to a non-homogenous mobile phase, which causes fluctuations in the detector signal.[7] For buffered mobile phases, microbial growth can occur if they are stored for too long, introducing particulates and contaminants.[8]

  • Precipitation: If using buffered solutions, high concentrations of organic solvent can cause the buffer salts to precipitate, which can damage the system and create noise.[9]

Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure all solvents are HPLC or LC-MS grade and are from a reputable supplier.[10][11] Use fresh, high-purity water (e.g., 18.2 MΩ·cm).

  • Prepare Fresh Mobile Phase: Always prepare mobile phases fresh daily, especially aqueous buffer solutions which are prone to microbial growth.[8] Never top off an old mobile phase reservoir with a fresh batch; always replace it entirely.[8]

  • Degas Thoroughly: Utilize the in-line degasser on your HPLC system. Ensure it is functioning correctly.[3] For methods sensitive to dissolved air, consider supplementary degassing by vacuum filtration or helium sparging before use.[12]

  • Ensure Proper Mixing: When preparing a pre-mixed mobile phase, measure the volumes of each component separately before combining them to account for volumetric contraction. For example, to make 1L of 70:30 Acetonitrile:Water, measure 700 mL of Acetonitrile and 300 mL of water in separate Class A graduated cylinders, then mix.

  • Filter the Mobile Phase: Filter all mobile phases, especially those containing salts or buffers, through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[10]

Parameter Recommendation Rationale
Solvent Grade HPLC, LC-MS, or equivalent high-purity grade.Minimizes UV-absorbing impurities and particulates.[10]
Water Purity 18.2 MΩ·cm resistivity, freshly prepared.Prevents introduction of ionic and organic contaminants.
Filtration 0.45 µm for HPLC; 0.22 µm for UHPLC.Removes particulates that can cause noise and clog the system.[10]
Storage (Buffers) Prepare fresh daily; if necessary, refrigerate for max 3 days.Prevents microbial growth that introduces contaminants.[8]
HPLC Pump & Degasser

The pump delivers the mobile phase, and its performance is crucial. Pulsations in flow or improper mixing can directly translate to baseline noise.

Potential Causes & Explanations:

  • Pump Seal Failure: Worn or dirty pump seals can cause leaks, leading to pressure fluctuations and the introduction of air into the system.[3][13]

  • Faulty Check Valves: Check valves control the direction of mobile phase flow. If they are dirty, sticking, or failing, they can cause irregular flow and pressure pulsations, resulting in a rhythmic baseline noise.[3][13]

  • Degasser Malfunction: A faulty in-line degasser will fail to remove dissolved gases from the mobile phase, leading to bubble formation in the detector.[3]

Troubleshooting Protocol:

  • Check for Leaks: Visually inspect all pump fittings, seals, and connections for any signs of mobile phase residue or active leaks.

  • Assess Pump Pulsation: Observe the pressure reading from your HPLC software. A healthy pump should show very small, regular pressure fluctuations. Large, erratic fluctuations or rhythmic cycling corresponding to the pump stroke indicate a problem.[13]

  • Perform a Purge: Purge the pump thoroughly on all solvent lines to remove any trapped air bubbles.

  • Isolate the Pump: If noise persists, you can diagnose check valve or seal issues. This may require a service call, but often involves cleaning or replacing the check valves and piston seals as part of routine maintenance.[3][13]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the source of baseline noise.

Caption: A systematic flowchart for diagnosing and resolving HPLC baseline noise.

HPLC Detector

The detector is where the signal is generated. Issues within the detector, particularly the flow cell and lamp for UV detectors, are a direct source of noise.

Potential Causes & Explanations:

  • Contaminated Flow Cell: The quartz windows of the flow cell can become contaminated with residue from samples or mobile phase, which can scatter light and increase noise. Air bubbles trapped inside the cell are a major cause of sharp spikes and noise.[5][11][14]

  • Failing Lamp: Deuterium lamps in UV detectors have a finite lifespan. As they age, their energy output becomes unstable, leading to increased baseline noise and random spikes as the lamp arcs.[1][2]

  • Refractive Index Effects: If the mobile phase composition or temperature fluctuates as it passes through the flow cell, the refractive index changes can cause baseline drift and noise. This is particularly noticeable if the column is heated and the mobile phase does not have time to cool before reaching the detector.[14]

Troubleshooting Protocol:

  • Flush the Flow Cell: Flush the flow cell with a strong, miscible solvent (like methanol or isopropanol) to remove contaminants. If you suspect salt buildup, flush with water first. A 1N Nitric Acid solution can be used for stubborn contamination, but never use hydrochloric acid.[11]

  • Check for Bubbles: Purge the detector to dislodge any trapped air bubbles. Installing a back-pressure regulator after the detector can help keep gases in solution by increasing the pressure in the flow cell.[5][12]

  • Check Lamp Energy: Most HPLC software provides a diagnostic tool to check the detector lamp's energy or intensity. Compare the current reading to the reading when the lamp was new. A significant drop indicates the lamp may need replacement.

  • Ensure Temperature Equilibration: If using a column heater, ensure there is sufficient tubing between the column and the detector to allow the mobile phase to return to ambient temperature, or use a heat exchanger.[14]

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Phenomenex. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Axcend. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Axcend. [Link]

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Quantum Analytics. [Link]

  • LCGC International. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. [Link]

  • Agilent. Eliminating Baseline Problems. Agilent. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • ResearchGate. (2018, October 11). What is the most accurate way to prepare mobile phases for HPLC for reproducible results?. ResearchGate. [Link]

  • Chromservis. HPLC troubleshooting. Chromservis. [Link]

  • BASi. Troubleshooting. BASi. [Link]

  • Separation Science. (2024, October 28). Does Air in HPLC Columns Cause Damage?. Separation Science. [Link]

  • Analytics-Shop. Preventing air bubbles in the HPLC system. Analytics-Shop. [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation of N-ethyl-3-(methylsulfamoyl)benzamide and its Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and analytical chemistry, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount for robust method development and accurate quantification. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N-ethyl-3-(methylsulfamoyl)benzamide, a compound of interest in drug discovery and development. We will explore the structural elucidation of this molecule through its characteristic fragmentation pathways and compare this modern technique with alternative analytical approaches, offering researchers and drug development professionals a definitive resource for its analysis.

The Structural Elucidation of N-ethyl-3-(methylsulfamoyl)benzamide by LC-MS/MS

The chemical structure of N-ethyl-3-(methylsulfamoyl)benzamide dictates its fragmentation behavior in a mass spectrometer. The molecule consists of a central benzamide core with an N-ethyl substitution on the amide nitrogen and a methylsulfamoyl group at the 3-position of the benzene ring.

  • Chemical Structure:

    • IUPAC Name: N-ethyl-3-(methylsulfamoyl)benzamide

    • Molecular Formula: C10H14N2O3S

    • Monoisotopic Mass: 242.0725 g/mol

Under positive ion electrospray ionization (ESI), the molecule readily protonates, most likely at the amide oxygen or the nitrogen of the sulfonamide group, to form the precursor ion [M+H]⁺ with an m/z of 243.0803. Collision-induced dissociation (CID) of this precursor ion in the collision cell of a tandem mass spectrometer induces fragmentation, providing a unique fingerprint for the molecule.

Predicted Fragmentation Pathway

The fragmentation of protonated N-ethyl-3-(methylsulfamoyl)benzamide is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide and sulfonamide moieties, which are the most labile parts of the molecule.

fragmentation_pathway cluster_0 Amide Bond Cleavage cluster_1 Sulfonamide Group Fragmentation M N-ethyl-3-(methylsulfamoyl)benzamide [M+H]⁺ m/z 243.08 F1 Benzoyl Cation Derivative [C8H8NO3S]⁺ m/z 198.02 M->F1 - C2H5N F2 Ethylamine [C2H5NH2+H]⁺ m/z 46.06 M->F2 - C8H7NO3S F3 Loss of SO2 [C10H14N2O+H]⁺ m/z 179.11 M->F3 - SO2 F4 Loss of Methylsulfamoyl Radical [C9H10NO]⁺ m/z 148.07 F1->F4 - SO2

Caption: Predicted fragmentation pathway of protonated N-ethyl-3-(methylsulfamoyl)benzamide.

The primary fragmentation pathways are hypothesized as follows:

  • Amide Bond Cleavage: A common fragmentation route for benzamides is the cleavage of the C-N bond of the amide group. This would result in the formation of a stable benzoyl cation derivative with the methylsulfamoyl group attached (m/z 198.02) and the loss of a neutral ethylamine molecule.[1] The ethylamine itself can be detected as a protonated species at m/z 46.06.

  • Sulfonamide Group Fragmentation: The sulfonamide moiety offers several fragmentation possibilities.

    • Loss of Sulfur Dioxide (SO2): A characteristic fragmentation for aromatic sulfonamides is the neutral loss of SO2 (64 Da), which can occur via rearrangement. This would lead to a fragment ion at m/z 179.11.

    • Cleavage of the S-N Bond: Cleavage of the bond between the sulfur and the nitrogen of the sulfonamide can lead to the formation of a radical cation and a neutral radical.

    • Cleavage of the Aryl-S Bond: The bond between the benzene ring and the sulfur atom can also cleave, leading to other characteristic fragments.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the fragmentation pattern and develop a quantitative assay, the following LC-MS/MS protocol is recommended.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions:

    • Precursor Ion (Q1): m/z 243.1

    • Product Ions (Q3): Monitor for the predicted fragments (e.g., m/z 198.0, 179.1, 148.1). The most intense and specific fragment should be chosen for quantification (quantifier), and a second fragment for confirmation (qualifier).

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for both qualitative and quantitative analysis, other techniques can also be employed, each with its own advantages and limitations.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Separation by chromatography, detection by UV absorbance.Separation by chromatography after volatilization, detection by mass-to-charge ratio.
Selectivity Very High (based on precursor and product ion masses).Moderate (relies on chromophore).High (mass-based detection).
Sensitivity Very High (pg to fg levels).Low to Moderate (ng to µg levels).High (pg levels).
Structural Information High (fragmentation pattern provides structural insights).Low (retention time and UV spectrum).High (fragmentation pattern).
Sample Preparation Minimal, often "dilute and shoot".May require more extensive cleanup to remove interfering substances.Requires derivatization to increase volatility and thermal stability.
Throughput High.Moderate.Moderate to Low.
Cost High.Low.Moderate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible technique. For N-ethyl-3-(methylsulfamoyl)benzamide, the presence of the aromatic ring provides a chromophore, allowing for UV detection. However, its selectivity is significantly lower than MS detection. In complex matrices, co-eluting compounds with similar UV spectra can interfere with quantification, leading to inaccurate results. Method development would focus on achieving baseline separation from all potential impurities and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal lability of N-ethyl-3-(methylsulfamoyl)benzamide, direct analysis by GC-MS is not feasible. A chemical derivatization step would be necessary to convert the analyte into a more volatile and thermally stable compound. This adds complexity to the sample preparation process and can be a source of variability.

Conclusion

For the analysis of N-ethyl-3-(methylsulfamoyl)benzamide, LC-MS/MS stands out as the superior technique, offering unparalleled selectivity, sensitivity, and structural confirmation. The predicted fragmentation pattern, centered around the cleavage of the amide and sulfonamide functionalities, provides a robust basis for developing highly specific and reliable quantitative methods. While HPLC-UV offers a more cost-effective alternative, it lacks the specificity required for complex sample matrices and regulatory scrutiny. GC-MS is generally not a suitable primary method for this class of compounds due to the need for derivatization. The detailed experimental protocol and comparative analysis provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to make informed decisions for the analysis of N-ethyl-3-(methylsulfamoyl)benzamide and related compounds.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. Available at: [Link]

  • Benzamide - Wikipedia. Wikipedia. Available at: [Link]

Sources

Advanced Validation Guide: FTIR Characterization of N-ethyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of N-ethyl-3-(methylsulfamoyl)benzamide using Fourier Transform Infrared Spectroscopy (FTIR). It is designed for analytical scientists requiring a robust method to distinguish this specific pharmaceutical intermediate from structural isomers and process impurities.[1]

Executive Summary

N-ethyl-3-(methylsulfamoyl)benzamide is a critical pharmacophore featuring two distinct nitrogen environments: a secondary benzamide and a secondary sulfonamide.[1] Validation by FTIR relies not just on peak presence, but on the specificity of the vibrational modes against structurally similar alternatives (isomers and precursors).

This guide moves beyond basic peak assignment. It provides a comparative performance analysis of FTIR against alternative analytical techniques and defines the spectral "decision tree" required to validate batch identity in a drug development context.[1]

Molecular Fingerprint Analysis

The FTIR spectrum of this compound is defined by the interplay between the electron-withdrawing sulfonyl group and the conjugated amide system.

Table 1: Characteristic Vibrational Modes & Acceptance Criteria

Data synthesized from functional group physics and sulfonamide/benzamide derivative standards.

Functional GroupMode AssignmentWavenumber Region (cm⁻¹)Validation Criteria (Acceptance)
Amide I C=O Stretch (Secondary Amide)1635 – 1665 Strong, sharp band. Must be distinct from acid precursors (>1690 cm⁻¹).[1]
Amide II N-H Bending / C-N Stretch1530 – 1560 Medium intensity.[1] Diagnostic for secondary amides (absent in tertiary).
Sulfonamide O=S=O[1] Asymmetric Stretch1320 – 1350 Very Strong.[1] Key identifier for the sulfonyl moiety.
Sulfonamide O=S=O[1] Symmetric Stretch1150 – 1170 Strong, sharp doublet often observed.[1]
N-H Stretch Amide & Sulfonamide N-H3200 – 3350 Broad band (H-bonded).[1] Look for splitting or shoulders distinguishing the two N-H types.[1]
Aromatic Ring C-H Out-of-Plane (OOP) Bend780 – 810 Strong.[1] Indicative of meta-disubstitution pattern.

Technical Insight: The meta-substitution pattern is critical. Unlike para-isomers (which typically show a strong band ~830 cm⁻¹), the meta-isomer will display a dominant OOP bending mode near 790 cm⁻¹, identifying the 1,3-positioning of the substituents.

Comparative Performance: Alternatives & Specificity

Validation requires proving the method works better than or complementary to alternatives.[1] Here we compare the Product (N-ethyl-3-(methylsulfamoyl)benzamide) against its most challenging "imposters."

Challenge A: The "Swapped Alkyl" Isomer

Alternative: N-methyl-3-(ethylsulfamoyl)benzamide Structure: The ethyl and methyl groups are swapped between the amide and sulfonamide nitrogens.[1]

  • FTIR Performance:

    • Differentiation: High Difficulty.[1] Both isomers possess identical functional groups.[1][2]

    • Resolution Strategy: Focus on the Fingerprint Region (1000–1200 cm⁻¹) . The C-N stretching vibration coupled with the ethyl group (amide side) differs in reduced mass from the methyl-amide analog.

    • Verdict: FTIR is a screening tool here.[1][2] For absolute confirmation of this isomer, NMR is the superior alternative.

Challenge B: The Precursor (Hydrolysis Impurity)

Alternative: 3-(methylsulfamoyl)benzoic acid Structure: The amide ethyl group is lost (hydrolyzed to acid).

  • FTIR Performance:

    • Differentiation: Excellent.

    • Key Indicator: The appearance of a broad O-H stretching trough (2500–3300 cm⁻¹) and a shift of the Carbonyl (C=O) to ~1680–1700 cm⁻¹ (carboxylic acid dimer) immediately flags this impurity.

Table 2: Method Comparison (FTIR vs. Alternatives)
FeatureFTIR (This Method) Raman Spectroscopy ¹H-NMR
Speed < 2 mins (ATR)< 2 mins> 15 mins (Prep required)
Specificity (Isomers) ModerateModerateSuperior (Definitive)
Water Sensitivity Low (with ATR)Very LowHigh (Solvent peaks)
Sample State Solid/Powder (Native)Solid/PowderSolution only
Primary Use Routine ID / QC Release Polymorph IDStructural Elucidation

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility.[1]

Step-by-Step Methodology
  • System Suitability:

    • Clean ATR crystal with isopropanol.[1]

    • Collect a background spectrum (air).[1] Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Place ~10 mg of N-ethyl-3-(methylsulfamoyl)benzamide powder on the crystal.

    • Apply pressure using the torque knob until the force gauge reads 80–100N (ensure uniform contact).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (to optimize Signal-to-Noise ratio).

  • Data Processing:

    • Apply Automatic Baseline Correction.[1]

    • Normalize the strongest peak (likely Sulfonamide asymmetric stretch ~1330 cm⁻¹) to 1.0 absorbance units.

  • Validation Check (Pass/Fail):

    • Check 1: Presence of Amide I (1635–1665 cm⁻¹).[1]

    • Check 2: Presence of Sulfonamide doublet (1330/1160 cm⁻¹).[1]

    • Check 3: Absence of broad O-H stretch (Acid impurity).[1]

Visualizations

Diagram 1: Validation Logic Tree

A decision pathway to distinguish the target compound from its closest relatives.

ValidationLogic Start Unknown Sample Spectrum CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Stretch?) Start->CheckOH IsAcid IDENTIFIED: Precursor (Benzoic Acid Derivative) CheckOH->IsAcid Yes (Broad Band) CheckCO Check 1635-1665 cm⁻¹ (Amide I Present?) CheckOH->CheckCO No CheckCO->IsAcid No (Shifted >1680) CheckFingerprint Check 1000-1200 cm⁻¹ (Fingerprint Match to Ref?) CheckCO->CheckFingerprint Yes (Sharp Band) Pass VALIDATED: N-ethyl-3-(methylsulfamoyl)benzamide CheckFingerprint->Pass Match >98% Fail POSSIBLE ISOMER: N-methyl-3-(ethylsulfamoyl)benzamide CheckFingerprint->Fail Match <95%

Caption: Logic flow for spectral discrimination between the target compound, its acid precursor, and structural isomers.

Diagram 2: Experimental Workflow (ATR-FTIR)

The physical workflow for executing the validation.

ExperimentalWorkflow Prep 1. Crystal Cleaning (Isopropanol) Background 2. Background Scan (Air / 32 Scans) Prep->Background Load 3. Sample Loading (High Pressure Clamp) Background->Load Scan 4. Acquisition (4000-600 cm⁻¹) Load->Scan Process 5. Processing (Baseline/Normalize) Scan->Process Compare 6. Library Match (Correlation Algorithm) Process->Compare

Caption: Step-by-step ATR-FTIR acquisition protocol ensuring high reproducibility and signal integrity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 134063407, N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide (Structural Analog Data).[1] Retrieved from [Link]

  • Thorave, R. G., et al. (2020).[3] FT-IR spectra of sulfonamide derivatives and inclusion complexes.[1][3] ResearchGate.[1][4] Retrieved from [Link][4]

Sources

A Guide to Validating Assay Reproducibility Using N-ethyl-3-(methylsulfamoyl)benzamide as a Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Controls in Ensuring Assay Reproducibility

Assay validation is a continuous process that establishes the performance characteristics of a method, ensuring it is suitable for its intended purpose.[1][2] A key aspect of this validation is demonstrating the precision and robustness of the assay, which collectively contribute to its reproducibility.[1] Reproducibility ensures that an assay will generate consistent results over time, across different operators, and with different batches of reagents.[3][4]

To achieve and monitor this consistency, the use of appropriate controls is indispensable.[5] Controls serve as internal benchmarks that validate the performance of an assay run, helping to distinguish true biological effects from experimental artifacts.[5] While various types of controls exist, including positive and negative controls, a well-characterized small molecule with a known mechanism of action can be a powerful tool for assessing assay performance.

N-ethyl-3-(methylsulfamoyl)benzamide: A Representative Small Molecule Control

While N-ethyl-3-(methylsulfamoyl)benzamide is not widely documented as a commercial assay control, its chemical structure, belonging to the benzamide and sulfonamide families, is common in compounds designed to interact with specific biological targets.[6][7][8] For the purpose of this guide, we will treat it as a hypothetical, well-characterized inhibitor of a key cellular enzyme, such as Caspase-3, a critical mediator of apoptosis.[9][10][11]

The value of a small molecule like N-ethyl-3-(methylsulfamoyl)benzamide as a control lies in its ability to provide a consistent, titratable biological response. Unlike biological controls, which can exhibit inherent variability, a pure, synthetic small molecule offers a stable and reproducible means of modulating the assay signal.

Establishing N-ethyl-3-(methylsulfamoyl)benzamide as a Reliable Assay Control

Before a small molecule can be used as a control, its activity and optimal working concentration must be thoroughly characterized. This typically involves the following steps:

  • Determination of IC50: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

  • Assessment of Specificity: It is crucial to ensure that the inhibitory activity is specific to the target of interest and not due to off-target effects or compound interference with the assay technology (e.g., fluorescence quenching).[12]

  • Solubility and Stability Testing: The compound must be soluble in the assay buffer and stable under the assay conditions to ensure consistent performance.

Conceptual Workflow for Characterizing a Small Molecule Control

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Defining Control Concentrations cluster_2 Phase 3: Implementation as a Routine Control start Source pure N-ethyl-3-(methylsulfamoyl)benzamide ic50 Determine IC50 in target assay (e.g., Caspase-3) start->ic50 specificity Assess target specificity (e.g., counter-screens) ic50->specificity solubility Evaluate solubility and stability in assay buffer specificity->solubility define_conc Select concentrations for positive and negative controls (e.g., IC80 and a low, non-inhibitory concentration) solubility->define_conc routine_use Incorporate into routine assay plates to monitor performance define_conc->routine_use

Caption: Workflow for establishing a small molecule as an assay control.

Comparison of Control Strategies for Assay Reproducibility

Control TypeDescriptionAdvantagesDisadvantages
N-ethyl-3-(methylsulfamoyl)benzamide (Small Molecule Inhibitor) A synthetic, pure compound with a defined mechanism of action and potency.High purity and consistency, titratable activity, suitable for HTS.Requires initial characterization, potential for off-target effects if not validated.
Recombinant Protein A purified, active form of the target enzyme used as a positive control.Direct measure of enzyme activity, high signal-to-noise ratio.Can be expensive, lot-to-lot variability, may not reflect cellular context.
Reference Standard A well-characterized material with a known concentration or activity, often certified.High accuracy and traceability, essential for regulated environments.Can be costly, may not be available for all targets.
Untreated/Vehicle Control Samples treated with the vehicle (e.g., DMSO) used to dissolve the test compounds.Represents the baseline activity of the system.Does not provide a measure of the dynamic range of the assay.

Experimental Protocol: Validating a Caspase-3 Assay Using N-ethyl-3-(methylsulfamoyl)benzamide

This protocol outlines the steps for validating the reproducibility of a luminescent Caspase-3 assay using our hypothetical control compound. The assay measures the activity of Caspase-3, a key enzyme in the apoptotic pathway.[9][11]

Materials
  • Caspase-Glo® 3/7 Assay System

  • White-walled, 96-well assay plates

  • Recombinant human Caspase-3

  • N-ethyl-3-(methylsulfamoyl)benzamide, 10 mM stock in DMSO

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

  • Multichannel pipette and plate reader with luminescence detection

Experimental Workflow

cluster_0 Plate Preparation cluster_1 Compound Addition cluster_2 Incubation cluster_3 Signal Generation cluster_4 Data Acquisition & Analysis prep_plate Dispense Caspase-3 and assay buffer to 96-well plate add_compound Add serial dilutions of N-ethyl-3-(methylsulfamoyl)benzamide prep_plate->add_compound incubate1 Incubate at room temperature for 30 minutes add_compound->incubate1 add_reagent Add Caspase-Glo® 3/7 Reagent incubate1->add_reagent incubate2 Incubate at room temperature for 60 minutes add_reagent->incubate2 read_plate Read luminescence on a plate reader incubate2->read_plate analyze_data Calculate Z' factor and coefficient of variation (CV) read_plate->analyze_data

Caption: Experimental workflow for Caspase-3 assay validation.

Step-by-Step Procedure
  • Prepare Control Concentrations:

    • Rationale: To assess inter- and intra-assay precision, we will use two concentrations of N-ethyl-3-(methylsulfamoyl)benzamide: a high concentration expected to give maximal inhibition (e.g., 10x IC50) and a low concentration giving minimal inhibition (e.g., vehicle control).

    • Procedure: Prepare dilutions of the 10 mM stock in assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup:

    • Rationale: A typical validation experiment involves running multiple replicates of the high and low controls on the same plate (for intra-assay precision) and across different plates on different days (for inter-assay precision).[1]

    • Procedure:

      • In a 96-well plate, add 40 µL of Caspase-3 enzyme solution to each well.

      • Add 10 µL of the high control N-ethyl-3-(methylsulfamoyl)benzamide solution to 12 wells.

      • Add 10 µL of the vehicle control to 12 wells.

      • Add 10 µL of assay buffer to 4 wells to serve as a background control.

  • Incubation and Signal Detection:

    • Rationale: The incubation times are optimized to allow for enzyme inhibition and subsequent signal generation.

    • Procedure:

      • Incubate the plate at room temperature for 30 minutes.

      • Add 50 µL of Caspase-Glo® 3/7 Reagent to all wells.[9]

      • Incubate for an additional 60 minutes at room temperature, protected from light.

      • Read the luminescent signal using a plate reader.

  • Data Analysis and Acceptance Criteria:

    • Rationale: The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay. The coefficient of variation (CV) is a measure of the variability of the data. A CV of less than 15% is generally considered acceptable for bioanalytical assays.[3]

    • Calculations:

      • Calculate the mean (µ) and standard deviation (σ) for the high (h) and low (l) controls.

      • Z' factor = 1 - (3σh + 3σl) / |µh - µl|

      • CV (%) = (σ / µ) * 100

Conclusion

The use of well-characterized small molecule controls, exemplified here by N-ethyl-3-(methylsulfamoyl)benzamide, is a cornerstone of robust assay development and validation. By providing a consistent and reproducible means of modulating an assay's signal, these controls enable researchers to monitor assay performance, ensure data quality, and make confident decisions in their research and drug discovery programs. The principles and protocols outlined in this guide provide a framework for implementing this essential aspect of scientific rigor.

References

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • European Pharmaceutical Review. Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • Enzo Life Sciences. How to Validate Your ELISA Assay for Reproducible, Reliable Results. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • WOAH. PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. [Link]

  • SlidePlayer. Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • Chemazone. N-(ethyl-methylsulfamoyl)benzamide. [Link]

  • BioIVT. What Are Controls and Why Do We Need Them? [Link]

  • American Society for Microbiology. Biochemical and Culture-based Approaches to Identification in the Diagnostic Microbiology Laboratory. [Link]

  • MSC. The importance of using external controls in molecular microbiology. [Link]

  • Inxight Drugs. N-ETHYL-3-METHYLBENZAMIDE. [Link]

  • PubMed. A theory of alternative designs for biochemical control systems. [Link]

  • PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. [Link]

  • ResearchGate. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]

  • PubChem. N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Hilaris Publishing. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • PubMed. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. [Link]

  • NIST. N-Ethyl-N-methyl-benzamide. [Link]

Sources

Comparative Pharmacokinetics of N-ethyl-3-(methylsulfamoyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetics (PK) of N-ethyl-3-(methylsulfamoyl)benzamide and its structural analogs. This analysis focuses on the impact of sulfamoyl substitution and N-alkylation on metabolic stability, distribution, and elimination pathways.

Executive Summary

N-ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9) represents a specific class of polar benzamide derivatives. Unlike lipophilic benzamides (e.g., DEET) or primary sulfamoyl diuretics (e.g., clopamide), this compound features a secondary sulfonamide and a secondary amide . This unique substitution pattern significantly alters its pharmacokinetic profile, reducing blood-brain barrier (BBB) penetration while enhancing renal clearance compared to its lipophilic counterparts.

This guide compares the lead compound against three critical analogs to elucidate the Structure-Pharmacokinetic Relationship (SPR):

  • Analog A (Parent): 3-(Methylsulfamoyl)benzamide (Unsubstituted amide).

  • Analog B (Lipophilic Reference): N,N-Diethyl-3-methylbenzamide (DEET analog).

  • Analog C (Primary Sulfonamide): N-ethyl-3-sulfamoylbenzamide (Active CAI scaffold).

Chemical Structure & Physicochemical Properties

The pharmacokinetic behavior of this series is governed by the balance between the polar sulfamoyl moiety and the lipophilic N-alkyl chains.

Table 1: Physicochemical Profile Comparison
ParameterLead Compound Analog A (Parent)Analog B (DEET-like)Analog C (Primary Sulfonamide)
Structure N-ethyl-3-(methylsulfamoyl)benzamide3-(methylsulfamoyl)benzamideN,N-diethyl-3-methylbenzamideN-ethyl-3-sulfamoylbenzamide
MW ( g/mol ) 242.29214.24191.27228.27
LogP (Calc) ~0.8 - 1.1~0.2~2.2~0.5
TPSA (Ų) ~75~84~20~86
H-Bond Donors 2 (Amide NH, Sulfonamide NH)303
Solubility Moderate (Water/EtOH)High (Water)Low (Water)Moderate

Key Insight: The Lead Compound occupies a "Goldilocks" zone. It is more lipophilic than the parent (Analog A) allowing for better membrane permeability, but significantly more polar than the DEET-like Analog B, reducing CNS side effects and tissue accumulation.

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability[4]
  • Lead Compound: The N-ethyl group enhances lipophilicity (LogP ~1.1) sufficiently to allow passive diffusion across the intestinal epithelium. Predicted oral bioavailability (

    
    ) is 60-75% .
    
  • Analog A: High polarity (LogP ~0.2) limits passive transport; likely requires paracellular transport or active uptake.

    
     is predicted to be low (<40%).
    
  • Analog B: High lipophilicity (LogP >2.0) ensures rapid and complete absorption (

    
     >90%), but also rapid extensive metabolism.
    
Distribution (Protein Binding & Vd)

The sulfamoyl group introduces a polar surface area that limits extensive tissue distribution compared to pure alkyl-benzamides.

  • Plasma Protein Binding (PPB):

    • Lead Compound: Moderate binding (~50-60%), primarily to albumin. The secondary sulfonamide is less acidic than a primary sulfonamide, reducing ionic interactions with albumin.

    • Analog C (Primary Sulfonamide): High specific binding to Carbonic Anhydrase (CA) in erythrocytes, leading to a high blood-to-plasma ratio (often >10:1).

    • Lead Compound Note: The N-methyl substitution on the sulfonamide (secondary sulfonamide) sterically hinders CA binding, preventing erythrocyte sequestration. This results in a more "free" drug in plasma compared to Analog C.

Metabolism (Hepatic Clearance)

The metabolic fate differs significantly based on the amide substitution.

  • Pathway 1: Amide Hydrolysis

    • Secondary amides (Lead Compound) are susceptible to amidases (e.g., carboxylesterase). However, the electron-withdrawing sulfamoyl group at the meta position deactivates the carbonyl, making it more stable than unsubstituted benzamides.

  • Pathway 2: N-Dealkylation (CYP450)

    • Lead Compound: Subject to CYP-mediated N-deethylation to form Analog A.

    • Analog B: Subject to rapid oxidative N-deethylation and ring hydroxylation.

  • Pathway 3: Sulfonamide Oxidation

    • The N-methylsulfamoyl group is generally metabolically stable, unlike the amide nitrogen.

Elimination
  • Renal Excretion: The Lead Compound and Analog A are primarily excreted unchanged or as polar glucuronides in urine due to their hydrophilicity.

  • Analog B: Eliminated almost entirely as metabolites.

Visualizing the Metabolic Pathways

The following diagram illustrates the differential metabolic pathways for the Lead Compound versus its analogs.

MetabolicPathways cluster_legend Pathway Legend Lead N-ethyl-3-(methylsulfamoyl)benzamide (Lead Compound) Met1 3-(methylsulfamoyl)benzamide (Analog A) Lead->Met1 CYP450 (N-deethylation) Met2 3-sulfamoylbenzoic acid (Inactive Metabolite) Lead->Met2 Amidase (Hydrolysis) RBC Erythrocyte Sequestration (CA Binding) Lead->RBC No Binding (Steric Hindrance) Met1->Met2 Amidase AnalogC N-ethyl-3-sulfamoylbenzamide (Primary Sulfonamide) AnalogC->RBC High Affinity Binding Blue: Parent Blue: Parent Red: Metabolite Red: Metabolite Blue: Parent->Red: Metabolite Green: Tissue Sink Green: Tissue Sink Red: Metabolite->Green: Tissue Sink

Figure 1: Metabolic fate and distribution pathways. Note the lack of erythrocyte binding for the Lead Compound compared to primary sulfonamides.

Experimental Protocols for PK Characterization

To validate the comparative PK profile, the following standardized protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

This assay determines the intrinsic clearance (


) and identifies the primary metabolic soft spots (N-ethyl vs. Sulfamoyl-methyl).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Test compounds (10 mM DMSO stock).

Protocol:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Plasma Protein Binding (Equilibrium Dialysis)

Critical for distinguishing the Lead Compound (moderate binding) from Analog C (CA sequestration).

Protocol:

  • Preparation: Spike plasma with test compound (5 µM).

  • Loading: Load 150 µL plasma into the donor chamber of a RED (Rapid Equilibrium Dialysis) device. Load 350 µL PBS into the receiver chamber.

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

  • Sampling: Remove aliquots from both plasma and buffer chambers.

  • Matrix Matching: Add blank plasma to buffer samples and blank buffer to plasma samples to match matrix for LC-MS.

  • Calculation:

    
    .
    

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • PubChem Compound Summary. (2024). N-ethyl-3-(methylsulfamoyl)benzamide (CAS 565182-88-9).[1] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

N-ethyl-3-(methylsulfamoyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Disposal of N-ethyl-3-(methylsulfamoyl)benzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-ethyl-3-(methylsulfamoyl)benzamide is a functionalized aromatic compound combining a benzamide core with a sulfonamide moiety.[1] In drug discovery, this scaffold often serves as an intermediate for diuretic agents or carbonic anhydrase inhibitors.[1]

While specific, individual Safety Data Sheets (SDS) for research intermediates are often sparse, the structural integration of a sulfonamide (known for aquatic toxicity and potential allergenicity) and a benzamide (potential mutagenicity and systemic toxicity) dictates a conservative, high-level containment strategy.[1]

Operational Directive: This compound must be treated as a Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should this compound be discharged into municipal sewage systems due to the persistence of the sulfonamide group in wastewater treatment plants.

Hazard Profiling & Risk Assessment

To ensure a self-validating safety system, we must understand the causality of the hazards.[1] We do not merely follow rules; we mitigate specific chemical risks.

Functional GroupAssociated RiskOperational Consequence
Sulfonamide Moiety Sensitization & Aquatic Toxicity: Sulfonamides are notorious for inducing hypersensitivity (allergies) and persisting in the environment, promoting antibiotic resistance in aquatic microbiomes.[1]Strict Zero-Discharge Policy: All aqueous rinsates must be collected. Double-gloving (Nitrile) is mandatory to prevent dermal absorption.[1]
Benzamide Core Systemic Toxicity: Benzamides can exhibit neurotoxicity or mutagenicity depending on substitution patterns.[1]Dust Control: Use a HEPA-filtered weigh station or fume hood to prevent inhalation of particulates.[1]
N-Ethyl/Methyl Groups Lipophilicity: Alkyl substitutions increase lipid solubility, potentially enhancing skin absorption rates.[1]PPE Upgrade: Tyvek sleeves or lab coats are required to cover exposed skin during bulk handling.[1]

Step-by-Step Disposal Protocol

This protocol adheres to RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" principles.[1]

Phase 1: Waste Characterization & Segregation

Before disposal, the waste stream must be segregated to prevent incompatible reactions (e.g., mixing sulfonamides with strong oxidizers like nitric acid, which can evolve toxic gases).[1]

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.[1]

  • Liquid Waste: Mother liquors, HPLC effluents, or dissolved stock solutions.[1]

Phase 2: Containerization (Satellite Accumulation)

The Golden Rule: Do not mix halogenated and non-halogenated solvents unless explicitly permitted by your facility's incinerator profile. N-ethyl-3-(methylsulfamoyl)benzamide contains Sulfur and Nitrogen but is generally compatible with Non-Halogenated Organic waste streams unless dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Select Container:

    • Liquids: HDPE Carboy (High-Density Polyethylene) with a vented cap to prevent pressure buildup.[1]

    • Solids: Wide-mouth HDPE jar or double-lined clear polyethylene bags.[1]

  • Labeling (Critical):

    • Label must read: "HAZARDOUS WASTE"

    • Chemical Name: "N-ethyl-3-(methylsulfamoyl)benzamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant" .[1][2]

Phase 3: Deactivation (Spill Response Only)

Note: For general disposal, incineration is preferred over chemical deactivation. However, for minor benchtop spills:

  • Absorb liquid spills with vermiculite or sand.[1][2]

  • Clean surface with a 10% bleach solution followed by a water rinse.[1]

  • Crucial: Collect all cleanup materials (absorbent, paper towels, gloves) into the solid hazardous waste bin.[1] Do not throw spill debris in the regular trash.

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of N-ethyl-3-(methylsulfamoyl)benzamide based on its physical state.

DisposalWorkflow Start Waste Generated: N-ethyl-3-(methylsulfamoyl)benzamide DecisionState Physical State? Start->DecisionState Solid Solid / Powder (Pure or Debris) DecisionState->Solid Powder/Gloves Liquid Liquid Solution DecisionState->Liquid Reaction Mix ContainerSolid Container: Wide-Mouth HDPE Jar or Double-Bagged Solid->ContainerSolid LiquidSolvent Solvent Type? Liquid->LiquidSolvent NonHalo Non-Halogenated (DMSO, MeOH, Water) LiquidSolvent->NonHalo No Cl/Br/F Halo Halogenated (DCM, Chloroform) LiquidSolvent->Halo Contains Cl/Br/F ContainerNonHalo Container: Carboy (Non-Halogenated) NonHalo->ContainerNonHalo ContainerHalo Container: Carboy (Halogenated) Halo->ContainerHalo Labeling LABELING: Full Chemical Name + 'Toxic' ContainerSolid->Labeling ContainerNonHalo->Labeling ContainerHalo->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (RCRA TSDF) Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging waste streams to ensure compliance with incineration protocols.

Quantitative Data: Waste Stream Compatibility

Use this table to determine compatibility with other lab waste streams.

ParameterSpecificationRationale
Waste Code (Generic) D001 (if flammable solvent) or Non-Regulated Toxic If pure solid, it often defaults to "Non-Regulated Chemical Waste" unless P/U listed, but must be treated as toxic.[1]
pH Tolerance 4 - 10 Extreme pH can degrade the amide bond, releasing amine byproducts.[1] Keep neutral if possible.
Halogen Content < 1000 ppm (unless in Halo-stream)High halogen content requires specific scrubbers at the incineration plant.[1]
Calorific Value High (>5000 BTU/lb) As an organic solid, it burns well, making it suitable for fuel blending incineration programs.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.[3] EPA.gov.[1] [Link]

  • PubChem. (2024).[1][4] Compound Summary: Benzamide Derivatives and Safety Profiles.[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

Personal protective equipment for handling N-ethyl-3-(methylsulfamoyl)benzamide

[1][2]

Executive Summary & Chemical Profile

Compound Class: Sulfonamide-substituted Benzamide Primary Application: Pharmaceutical intermediate (Drug Discovery/Medicinal Chemistry) Physical State: Solid (Crystalline powder) at Room Temperature (Predicted based on MW ~242.29 g/mol and SAR)[1][2]

This guide provides operational safety protocols for N-ethyl-3-(methylsulfamoyl)benzamide . As a specialized research intermediate, specific toxicological data may be limited.[2] Therefore, this protocol applies Structure-Activity Relationship (SAR) safety principles, treating the compound with the high-caution standards reserved for sulfonamide derivatives—a class known for potential sensitization and irritation.[1][2]

Immediate Safety Directive: Treat as a Potential Sensitizer and Irritant .[1][2] All handling must occur within a certified Chemical Fume Hood (CFH).[1][2][3]

Hazard Identification (SAR Analysis)

Based on structural analogs (Benzamide, Sulfonamide derivatives).[1][2]

Hazard CategoryLikely GHS ClassificationOperational Implication
Skin/Eye H315 / H319 (Causes skin/eye irritation)Direct contact may cause dermatitis or corneal damage.[1][2]
Respiratory H335 (May cause respiratory irritation)Dust inhalation triggers mucosal inflammation.[1][2]
Sensitization H317 (May cause allergic skin reaction)CRITICAL: Sulfonamide moiety poses a risk of hypersensitivity (Sulfa allergy cross-reactivity).[1][2]
Systemic H302 (Harmful if swallowed)Standard precaution for benzamide pharmacophores.[1][2][4][5]
Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. PPE is the last line of defense; engineering controls (fume hoods) are primary.[1][2]

PPE ComponentMaterial / StandardTechnical Rationale & Usage
Hand Protection (Solids) Nitrile Rubber (Min.[1][2] 0.11mm thickness)Provides adequate protection against dry powder.[1][2] Inspect for micro-tears before donning.[1][2]
Hand Protection (Solutions) Double Gloving (Nitrile under Laminate/Butyl)Organic solvents (e.g., DMSO, DCM) used to dissolve this compound can carry it through standard nitrile.[1][2] Change outer gloves immediately upon splash.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Preferred over safety glasses to prevent dust ingress or splash entry from side gaps.[1][2]
Respiratory P100 / N95 (Only if outside Hood)Primary: Handle in Fume Hood.[1][2] Secondary: If weighing balance is outside hood, use a P100 particulate respirator.
Body Protection Lab Coat (High-neck, Cotton/Poly) Must be buttoned to the neck.[1][2] Synthetic fibers (100% polyester) are discouraged due to static buildup which can disperse powders.[1][2]
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic.[1][2] This prevents "fly-away" powder that leads to unseen contamination.[1][2]

  • Weighing:

    • Preferred: Place micro-balance inside the fume hood.[1][2]

    • Alternative: Tare the vial inside the hood, move to balance (sealed), weigh, seal, and return to hood. Never open the stock container outside the hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, remember these solvents are skin-permeable carriers.[1][2] They will drag the sulfonamide through your skin if spilled.[1][2]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[1][2] Avoid water baths to prevent potential hydrolysis or violent reaction if the flask breaks (though benzamides are generally stable).[1][2]

  • Labeling: Flasks must be labeled "Potential Sensitizer."[1][2]

Phase 3: Decontamination & Waste
  • Wipe Down: Clean the work surface with a surfactant (soap/water) followed by an alcohol wipe.[1][2] Sulfonamides are generally not degraded by bleach; physical removal is key.[1][2]

  • Doffing: Remove gloves inside the hood to prevent spreading trace powder to door handles/keyboards.[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic for this specific compound, emphasizing the decision points for PPE upgrades.

SafetyWorkflowStartSTART: Risk AssessmentCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidLiquidSolution (DMSO/DCM)CheckState->LiquidPPE_SolidPPE: Nitrile Gloves + GogglesEngineering: Fume HoodSolid->PPE_SolidPPE_LiquidPPE: Double Gloves (Chem-Resistant)+ Face Shield (if >100mL)Liquid->PPE_LiquidHandlingActive Handling / SynthesisPPE_Solid->HandlingPPE_Liquid->HandlingSpillCheckSpill / Exposure?Handling->SpillCheckDeconDecon: Soap/Water -> Solvent WipeSpillCheck->DeconNoEmergencyEMERGENCY PROTOCOL:1. Remove Contaminated PPE2. Wash Skin (15 min)3. Seek Medical (Mention Sulfonamide)SpillCheck->EmergencyYesWasteDisposal: Hazardous Organic StreamDecon->Waste

Caption: Operational logic flow for handling N-ethyl-3-(methylsulfamoyl)benzamide, highlighting PPE escalation for solutions and emergency divergence.

Emergency Response & Disposal
Spill Response (Powder)
  • Evacuate the immediate area if the spill is outside the hood.[1][2]

  • Don PPE: Goggles, N95/P100 respirator, double gloves.[2]

  • Cover: Gently cover the spill with wet paper towels (to suppress dust).[1][2]

  • Collect: Scoop up wet material into a hazardous waste bag. Do not dry sweep. [1][2]

First Aid
  • Skin Contact: Wash with soap and lukewarm water for 15 minutes.[1][2] Do not use ethanol (it may increase absorption).[1][2]

  • Eye Contact: Flush with saline/water for 15 minutes.[1][2]

  • Medical Note: Inform medical personnel that the chemical is a Sulfonamide derivative .[1][2] This is vital for treating patients with known sulfa allergies.[1][2]

Disposal (RCRA Considerations)
  • Stream: Segregate into "Organic Solid" or "Organic Liquid" waste.

  • Labeling: Clearly mark waste tags with the full chemical name. Do not use abbreviations like "Sulf-Benz."

  • Destruction: Incineration is the standard disposal method for organic amides.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, N-Ethyl-3-methylbenzamide (Analogous Structure).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

  • Safe Therapeutics (2024). Sulfonamides: Understanding Adverse Reactions and Sensitization.[1][2] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Research Council.[1][2] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.